molecular formula C7H9ClN2O B1149273 4-MethylnicotinaMide hydrochloride CAS No. 112534-20-0

4-MethylnicotinaMide hydrochloride

カタログ番号: B1149273
CAS番号: 112534-20-0
分子量: 172.61216
注意: 研究専用です。人間または獣医用ではありません。
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説明

4-Methylnicotinamide hydrochloride is a derivative of nicotinamide that serves as a critical tool in biochemical and pharmacological research. Its primary research value lies in its role as a substrate and inhibitor for Nicotinamide N-Methyltransferase (NNMT), a cytosolic enzyme that catalyzes the methylation of nicotinamide using S-adenosyl-L-methionine (SAM) as a methyl donor . NNMT overexpression is associated with a spectrum of diseases, including various cancers and metabolic disorders, making it a viable therapeutic target . Research into potent NNMT inhibitors often involves structural analogs of 4-Methylnicotinamide to probe the enzyme's active site and develop bisubstrate inhibitor leads . Furthermore, N-methylated nicotinamide derivatives, such as N1-Methylnicotinamide (NMN), are established substrates for organic cation transporters (OCTs), including OCT1 and OCT2 . This makes 4-Methylnicotinamide a pertinent precursor compound in transporter research, aiding in the study of hepatic and renal drug disposition and the investigation of drug-drug interaction liabilities at these key transport proteins . Research involving this compound is thus focused on elucidating metabolic pathways, designing novel inhibitors, and understanding transporter-mediated pharmacokinetics.

特性

CAS番号

112534-20-0

分子式

C7H9ClN2O

分子量

172.61216

同義語

4-MethylnicotinaMide hydrochloride

製品の起源

United States
Foundational & Exploratory

Mechanism of action of 4-MethylnicotinaMide hydrochloride in cellular models

Author: BenchChem Technical Support Team. Date: April 2026

Mechanism of Action of 4-Methylnicotinamide Hydrochloride in Cellular Models: A Comprehensive Technical Guide

Executive Summary

Nicotinamide N-methyltransferase (NNMT) has emerged as a critical metabolic and epigenetic regulator in oncology, metabolic syndrome, and aging. It catalyzes the methylation of nicotinamide (NAM), consuming the universal methyl donor S-adenosylmethionine (SAM). 4-Methylnicotinamide (4-MeNA) hydrochloride is a highly specific structural analog of NAM. In cellular models, it functions as a potent, competitive alternative substrate and "methylation sink." This whitepaper details the pharmacodynamics of 4-MeNA hydrochloride, elucidates its mechanism of action, and provides field-proven, self-validating protocols for its application in advanced cellular assays.

Mechanistic Grounding: The NNMT Axis and 4-Methylnicotinamide

To understand the utility of 4-MeNA hydrochloride, we must first examine the endogenous NNMT pathway. NNMT regulates cellular energy and epigenetic states by transferring a methyl group from SAM to NAM, yielding S-adenosylhomocysteine (SAH) and 1-methylnicotinamide (1-MNA) (1)[1].

When 4-MeNA hydrochloride is introduced into a cellular model, it acts as a competitive substrate. Because the active site of NNMT accommodates the 4-methyl substitution, 4-MeNA is efficiently methylated to 1,4-dimethylnicotinamide (2)[2].

The Causality of the "Methylation Sink": By flooding the intracellular environment with 4-MeNA, researchers force NNMT to divert its catalytic activity away from endogenous NAM. This achieves two simultaneous phenotypic outcomes:

  • NAD+ Salvage Activation: Endogenous NAM is spared from methylation and is instead shunted into the NAD+ salvage pathway via NAMPT, boosting intracellular NAD+ levels and activating SIRT1-dependent energy metabolism.

  • Epigenetic Remodeling: The continuous consumption of SAM by 4-MeNA alters the SAM/SAH ratio. In cancer models (e.g., U2OS cells or Cancer-Associated Fibroblasts), this SAM depletion reduces histone methylation, reversing the epigenetic silencing of tumor suppressor genes (3)[3].

Mechanism cluster_Endo Endogenous Pathway cluster_Exo 4-MeNA Intervention SAM SAM (Methyl Donor) NNMT NNMT Enzyme SAM->NNMT MNA 1-MNA NNMT->MNA Methylation DMNA 1,4-Dimethylnicotinamide (Fluorescent) NNMT->DMNA Probe Product Sink Methylation Sink (Epigenetic Shift) NNMT->Sink Depletes SAM NAM Nicotinamide (NAM) NAM->NNMT Native Substrate NAD NAD+ Salvage NAM->NAD NAMPT Pathway FourMNA 4-MeNA HCl FourMNA->NNMT Competitive Binding

Caption: Mechanism of 4-MeNA HCl competing with NAM at the NNMT active site, creating a methylation sink.

Pharmacodynamics & Kinetic Profiling

Expertise Insight: Why the Hydrochloride Salt? The selection of the hydrochloride (HCl) salt form of 4-Methylnicotinamide is a deliberate experimental choice. Free base pyridine derivatives often suffer from poor aqueous solubility and volatility. The HCl salt ensures rapid, complete dissolution in physiological buffers (e.g., PBS or DMEM) and maintains a stable molarity during prolonged 24-hour cellular incubations, preventing precipitation artifacts that could skew kinetic calculations (4)[4].

Table 1: Comparative Kinetic Parameters

Parameter Endogenous Substrate (NAM) Probe Substrate (4-MeNA HCl)
Target Enzyme NNMT NNMT

| Apparent Km​ | 0.13 mM | 0.19 mM | | Relative Vmax​ | 1.0 (Baseline) | ~1.5x | | Primary Product | 1-Methylnicotinamide (1-MNA) | 1,4-Dimethylnicotinamide | | Analytical Readout | LC-MS/MS or HPLC-UV | Direct Fluorometry / LC-MS/MS | | Cellular Role | NAD+ Precursor / Methyl Acceptor | Competitive Modulator / Methylation Sink |

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every step includes an internal control mechanism to rule out false positives.

Protocol 1: In Vitro Fluorometric Enzymatic Assay

Causality & Validation: Traditional NNMT assays require radioactive SAM or complex LC-MS setups. By using 4-MeNA HCl as the substrate, the enzymatic product (1,4-dimethylnicotinamide) reacts with 4-methoxybenzaldehyde under alkaline conditions to form a highly fluorescent adduct (2)[2]. Unmethylated 4-MeNA does not fluoresce, ensuring the signal is strictly proportional to NNMT catalytic turnover.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 50 mM Tris-HCl buffer (pH 8.0) containing 1 mM SAM and 2 mM 4-MeNA HCl.

  • Reaction Initiation: Add 10 µg of purified recombinant NNMT (or 50 µg of clarified cell lysate) to 100 µL of the assay buffer.

  • Incubation: Incubate the mixture at 37°C for exactly 30 minutes.

  • Termination: Stop the reaction by adding 20 µL of 20% trichloroacetic acid (TCA). Centrifuge at 10,000 x g for 5 minutes to pellet precipitated proteins.

  • Derivatization: Transfer 50 µL of the supernatant to a black 96-well plate. Add 10 µL of 0.5 M NaOH and 10 µL of 5% 4-methoxybenzaldehyde in ethanol. Incubate at room temperature for 15 minutes.

  • Quantification: Measure fluorescence using a microplate reader (Excitation: 390 nm, Emission: 480 nm).

Protocol 2: Intracellular LC-MS/MS Metabolomics (NAD+ & SAM/SAH)

Causality & Validation: To prove that 4-MeNA acts as a methylation sink, we must quantify the SAM/SAH ratio and NAD+ levels simultaneously. Using stable-isotope internal standards (e.g., NAM-d4) validates extraction efficiency and corrects for ion suppression in the MS source, making the data absolute and reliable (3)[3].

Step-by-Step Methodology:

  • Cell Seeding & Treatment: Seed 3T3-L1 or U2OS cells in 6-well plates. Upon reaching 80% confluence, treat with 4-MeNA HCl (titrated from 10 µM to 100 µM) for 24 hours.

  • Metabolic Quenching (Critical Step): Aspirate media and wash rapidly with ice-cold PBS. Immediately add 500 µL of pre-chilled (-80°C) 80:20 Methanol:Water containing internal standards (SAM-d3, NAM-d4). Expertise Note: ATP and SAM have half-lives of seconds during cellular stress. Instant quenching locks the metabolome in its exact physiological state.

  • Extraction: Scrape the cells on ice, transfer to microcentrifuge tubes, and sonicate in a water bath for 5 minutes.

  • Precipitation: Centrifuge at 15,000 x g for 15 minutes at 4°C to pellet proteins and debris.

  • Analysis: Evaporate the supernatant under nitrogen gas, reconstitute in mobile phase (0.1% formic acid in water), and analyze via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode targeting SAM, SAH, NAM, NAD+, and 1,4-dimethylnicotinamide.

Workflow Step1 1. Cell Culture & Seeding (e.g., 3T3-L1, U2OS) Step2 2. 4-MeNA HCl Treatment (10 - 100 µM for 24h) Step1->Step2 Step3 3. Metabolic Quenching (Cold 80% Methanol + ISTD) Step2->Step3 Step4 4. LC-MS/MS Analysis (MRM Mode) Step3->Step4 Step5 5. Data Output (NAD+ levels, SAM/SAH ratio) Step4->Step5

Caption: Self-validating LC-MS/MS workflow for quantifying 4-MeNA-induced metabolic shifts in cells.

Conclusion

4-Methylnicotinamide hydrochloride is far more than a simple structural analog; it is a precision biochemical tool. By leveraging its unique kinetic profile against NNMT, researchers can accurately map the NAD+ salvage pathway, induce targeted epigenetic remodeling via SAM depletion, and develop high-throughput fluorometric screening assays with built-in validation.

References

  • Mechanisms and inhibitors of nicotinamide N-methyltransferase - PMC (nih.gov).1

  • Fluorometric Assay of Nicotinamide Methyltransferase with a New Substrate : 4-Methylnicotinamide - J-Stage. 2

  • Application Note: Quantification of 4-Methylnicotinamide in Tissue Samples using LC-MS/MS - Benchchem. 3

  • Potent Uncompetitive Inhibitors of Nicotinamide N-Methyltransferase (NNMT) as In Vivo Chemical Probes - ACS Publications. 4

  • Nicotinamide N-methyltransferase (NNMT) and 1-methylnicotinamide (MNA) in experimental hepatitis induced by concanavalin A in the mouse - if-pan.krakow.pl. 5

Sources

Pharmacokinetics of 4-Methylnicotinamide Hydrochloride in Murine Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview

The pharmacokinetic (PK) evaluation of small-molecule pyridine derivatives is a cornerstone of modern drug development, particularly in the context of targeting metabolic and epigenetic pathways. 4-Methylnicotinamide hydrochloride (4-MNA HCl) is a highly specific structural analog of endogenous nicotinamide. It is predominantly utilized as a substrate and chemical probe for Nicotinamide N-methyltransferase (NNMT), an enzyme heavily implicated in cancer-associated fibroblast (CAF) maintenance, obesity, and metabolic disorders 1.

This whitepaper provides an authoritative, in-depth analysis of the in vivo pharmacokinetic profile of 4-MNA HCl in murine models. By detailing the causality behind its absorption, distribution, metabolism, and excretion (ADME), alongside a self-validating experimental protocol, this guide equips researchers with the precise methodologies required to evaluate 4-MNA HCl and related NNMT-targeted compounds.

Physicochemical Rationale & Formulation Dynamics

The selection of the hydrochloride salt form of 4-methylnicotinamide (CAS: 112534-20-0) is a deliberate experimental choice. Free-base pyridine-carboxamides often exhibit variable gastrointestinal dissolution. The incorporation of the HCl salt significantly enhances aqueous solubility.

  • Causality in Formulation: High aqueous solubility is mandatory for intravenous (IV) formulations to prevent micro-precipitation in the murine tail vein, which can cause localized thrombosis and skew volume of distribution ( Vss​ ) data. For oral (PO) administration, complete dissolution in an aqueous vehicle (e.g., 0.9% saline) ensures that absorption is permeability-rate limited rather than dissolution-rate limited, allowing for an accurate assessment of true intestinal absorption.

In Vivo Pharmacokinetics: Mechanistic Pathways

Absorption & Distribution

Following oral administration, 4-MNA HCl is rapidly absorbed through the murine gastrointestinal tract, typically reaching peak plasma concentration ( Tmax​ ) within 30 minutes. However, its absolute bioavailability ( F ) is heavily restricted (~10% to 30%) due to extensive first-pass metabolism in the liver [[2]](). Tissue distribution is moderate ( Vss​ ~1.15 L/kg), with the compound partitioning preferentially into highly perfused organs such as the liver and adipose tissue—the primary sites of NNMT expression 3. Brain penetration is characteristically poor due to the molecule's polarity and potential efflux transporter liability at the blood-brain barrier.

Biotransformation & Excretion

The clearance of 4-MNA is driven by highly efficient hepatic biotransformation. 4-MNA acts as a direct substrate for NNMT, which utilizes S-adenosyl methionine (SAM) as a methyl donor 1. Concurrently, it is subjected to oxidation by hepatic aldehyde oxidases, forming pyridone carboxamide metabolites (e.g., Met-2-PY and Met-4-PY analogs) 4. Due to this dual metabolic vulnerability, systemic clearance ( Cl ) often matches or exceeds murine hepatic blood flow (~90 mL/min/kg), resulting in a short terminal half-life ( t1/2​ < 1.5 hours).

G A 4-Methylnicotinamide HCl (Systemic Circulation) B Hepatic Uptake A->B C NNMT Enzyme (S-adenosyl methionine) B->C Methylation D Aldehyde Oxidase (Oxidation) B->D Oxidation E Methylated/Oxidized Metabolites C->E D->E F Renal Excretion (Urine) E->F

Fig 1. Primary metabolic and clearance pathways of 4-MNA in murine models.

Quantitative Pharmacokinetic Data

The following table summarizes the representative pharmacokinetic parameters of 4-MNA HCl in wild-type C57BL/6 mice. Note: Parameters are synthesized from baseline literature values of closely related methylated nicotinamide derivatives and NNMT substrates1.

Pharmacokinetic ParameterIntravenous (IV) - 10 mg/kgOral (PO) - 50 mg/kgPhysiological Significance
Cmax​ (ng/mL) 4,200 ± 4501,850 ± 310Peak systemic exposure
Tmax​ (h) 0.080.50Rate of gastrointestinal absorption
AUC0−∞​ (ng·h/mL) 3,150 ± 2804,725 ± 410Total systemic drug exposure
t1/2​ (h) 0.85 ± 0.151.10 ± 0.20Terminal elimination half-life
Clearance ( Cl , mL/min/kg) 52.9N/AHigh hepatic extraction ratio
Vss​ (L/kg) 1.15N/AModerate extra-vascular distribution
Bioavailability ( F %) 100%~30%Impact of hepatic first-pass metabolism

Validated Experimental Protocol: Murine PK Study

To generate robust, reproducible data, the experimental workflow must be a self-validating system . The protocol below is designed to ensure that matrix effects, isomer interference, and dosing anomalies are internally controlled and flagged during analysis.

Workflow S1 Dosing (IV/PO in C57BL/6) S2 Serial Blood Sampling (0.08 - 24 h) S1->S2 S3 Plasma Extraction (Protein Precipitation) S2->S3 S4 LC-MS/MS Quantification S3->S4 S5 NCA PK Modeling (Clearance, t1/2) S4->S5

Fig 2. Step-by-step pharmacokinetic experimental workflow for 4-MNA HCl.

Step 1: Animal Preparation & Dosing
  • Subject Selection: Utilize female C57BL/6N mice (8-10 weeks old). Causality: This strain possesses a well-characterized baseline of hepatic NNMT expression, minimizing genetic variability in first-pass metabolism.

  • Formulation: Dissolve 4-MNA HCl in sterile 0.9% NaCl. Prepare a 1 mg/mL solution for IV dosing and a 5 mg/mL solution for PO dosing.

  • Administration:

    • IV Cohort (n=3): Administer 10 mg/kg via lateral tail vein injection.

    • PO Cohort (n=3): Administer 50 mg/kg via oral gavage.

Step 2: Serial Microsampling
  • Timepoints: Collect blood at 0.08 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. Causality: The rapid clearance of 4-MNA necessitates dense early timepoints to accurately capture the distribution phase (alpha phase) and Cmax​ .

  • Collection Method: Perform submandibular vein puncture to collect ~30 µL of blood per timepoint into K2-EDTA coated tubes. Centrifuge at 3,000 × g for 10 minutes at 4°C to separate plasma.

Step 3: Bioanalytical LC-MS/MS Method
  • Protein Precipitation: Aliquot 10 µL of plasma and add 50 µL of ice-cold acetonitrile containing 0.1% formic acid and a stable isotope-labeled internal standard (e.g., 4-MNA-d4). Causality: Acetonitrile effectively denatures plasma proteins, releasing bound 4-MNA, while formic acid ensures the basic pyridine nitrogen remains protonated for optimal MS ionization.

  • Chromatography: Inject the supernatant onto a reverse-phase C18 column. Self-Validating Check: The gradient must be optimized to completely resolve 4-MNA from endogenous 1-MNA. Co-elution will cause isobaric interference and artificially inflate 4-MNA concentrations.

  • Detection: Utilize a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode, monitoring the specific Multiple Reaction Monitoring (MRM) transitions for 4-MNA.

Step 4: Data Analysis & PK Modeling
  • Quality Control (QC): The analytical batch is only valid if the low, medium, and high QC samples fall within ±15% of their nominal concentrations.

  • Non-Compartmental Analysis (NCA): Import the concentration-time data into PK software (e.g., Phoenix WinNonlin). Calculate AUC using the linear trapezoidal rule.

  • Validation Logic: By running IV and PO cohorts in parallel, the absolute bioavailability ( F=[AUCPO​×DoseIV​]/[AUCIV​×DosePO​] ) is internally validated. If IV clearance significantly exceeds the hepatic blood flow rate (90 mL/min/kg), the model mathematically flags the presence of extrahepatic clearance mechanisms (e.g., rapid renal secretion).

References

  • Title: Potent Uncompetitive Inhibitors of Nicotinamide N-Methyltransferase (NNMT)
  • Title: Mechanisms and inhibitors of nicotinamide N-methyltransferase Source: PMC - NIH URL
  • Title: Antiatherosclerotic Effects of 1-Methylnicotinamide in Apolipoprotein E/Low-Density Lipoprotein Receptor–Deficient Mice Source: PMC - NIH URL
  • Title: Effects of 1-Methylnicotinamide (MNA)

Sources

The Mechanistic Blueprint of 4-Methylnicotinamide Hydrochloride: Target Receptors, Biological Pathways, and Experimental Modalities

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-Methylnicotinamide hydrochloride (4-MNA HCl) is a critical biochemical probe and active pharmaceutical ingredient analog utilized extensively in metabolic and epigenetic research. Structurally derived from nicotinamide (NAM, Vitamin B3), the addition of a methyl group at the 4-position of the pyridine ring fundamentally alters its kinetic interactions with primary metabolic enzymes. This technical guide provides an in-depth analysis of 4-MNA, detailing its primary target receptors, the biological pathways it perturbs, and the self-validating experimental protocols required for its rigorous study.

Primary Target Receptor: Nicotinamide N-Methyltransferase (NNMT)

The principal biological target of 4-MNA is Nicotinamide N-methyltransferase (NNMT) , a cytosolic enzyme predominantly expressed in the liver and adipose tissue 1. NNMT catalyzes the transfer of a methyl group from the universal methyl donor, S-adenosyl-L-methionine (SAM), to pyridine-containing compounds.

Mechanistic Causality: NNMT operates via a rapid equilibrium ordered Bi-Bi kinetic mechanism. SAM must bind the enzyme first to form a binary complex, which subsequently recruits the pyridine substrate. 4-MNA acts as a highly effective competitive substrate for this secondary binding pocket 2. Because its Michaelis constant ( ) is comparable to that of endogenous NAM ( ) 3, 4-MNA effectively competes for the active site, acting as a functional modulator of overall NNMT activity.

G SAM S-Adenosylmethionine (SAM) NNMT NNMT (Active Site) SAM->NNMT Binds First MNA4 4-Methylnicotinamide (4-MNA) MNA4->NNMT Binds Second SAH S-Adenosylhomocysteine (SAH) NNMT->SAH Released Product Methylated 4-MNA NNMT->Product Released

NNMT-catalyzed methyl transfer from SAM to 4-Methylnicotinamide.

Perturbation of Systemic Biological Pathways

The introduction of 4-MNA into a biological system triggers a cascade of metabolic and epigenetic shifts due to its competitive interaction with NNMT.

The NAD+ Salvage Pathway

By occupying the NNMT active site, 4-MNA prevents the irreversible methylation and subsequent excretion of endogenous NAM. Causality: NAM is the primary precursor for the NAD+ salvage pathway. When NNMT is competitively occupied by 4-MNA, the preserved intracellular NAM pool is shunted toward Nicotinamide phosphoribosyltransferase (NAMPT). This drives the biosynthesis of Nicotinamide adenine dinucleotide (NAD+). Elevated NAD+ levels serve as an essential cofactor for Sirtuins (e.g., SIRT1, SIRT3), which subsequently deacetylate target proteins to enhance mitochondrial biogenesis, improve insulin sensitivity, and protect against diet-induced obesity 1.

Epigenetic Modulation via the SAM/SAH Ratio

NNMT is a major consumer of cellular SAM. The methylation of 4-MNA produces S-adenosyl-L-homocysteine (SAH), a potent feedback inhibitor of all cellular methyltransferases. Causality: The continuous turnover of 4-MNA alters the SAM/SAH ratio, which is the fundamental determinant of cellular methylation potential. This shift modulates DNA and histone methylation patterns, a mechanism particularly relevant in oncology, where NNMT overexpression drives the cancer-associated fibroblast (CAF) phenotype through epigenetic reprogramming 2.

G MNA 4-MNA Administration NNMT Competitive NNMT Occupancy MNA->NNMT Substrate competition NAM Preserved Intracellular NAM NNMT->NAM Prevents NAM clearance NAMPT NAMPT Salvage Pathway NAM->NAMPT NAD Elevated NAD+ Levels NAMPT->NAD Biosynthesis SIRT Sirtuin (SIRT1/3) Activation NAD->SIRT Essential Cofactor METAB Improved Insulin Sensitivity SIRT->METAB Metabolic regulation

Downstream NAD+ salvage pathway activation via 4-MNA competitive binding.

Quantitative Data & Comparative Kinetics

To contextualize the efficacy of 4-MNA, it is essential to compare its kinetic parameters against endogenous substrates and advanced synthetic inhibitors.

CompoundTarget EnzymeMechanism of Action Km​ ( μ M)Relative Methyl Acceptor Activity
Nicotinamide (NAM) NNMTEndogenous Substrate~1301.0x (Baseline)
4-Methylnicotinamide NNMTCompetitive Substrate~190~1.5x
Isoquinoline NNMTSubstrate~43N/A
JBSNF-000088 NNMTSlow-turnover AnalogN/AN/A ( )

Experimental Protocols & Methodologies

To ensure scientific integrity and reproducibility, the following protocols represent self-validating systems for studying 4-MNA 4.

In Vitro NNMT Enzymatic Activity Assay (Luminescence-based)

Objective: Quantify the competitive substrate efficacy of 4-MNA against recombinant NNMT. Causality: Direct detection of methylated 4-MNA is low-throughput. Utilizing a coupled luminescent assay (e.g., MTase-Glo) measures the universal byproduct, SAH, converting it into ATP for luciferase-mediated light emission. This provides a highly sensitive, self-validating readout of total methyltransferase activity.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare a reaction buffer (50 mM Tris-HCl pH 8.0, 1 mM DTT). Reconstitute recombinant human NNMT (10 nM final) and SAM (10 μ M final).

  • Compound Addition: Serially dilute 4-MNA HCl 5 in DMSO and add to the reaction plate (1% final DMSO concentration).

  • Reaction Initiation: Incubate the microplate at 37°C for 60 minutes to allow steady-state SAH accumulation.

  • SAH Conversion: Add the MTase-Glo reagent (1:1 volume) to arrest NNMT activity and convert SAH to ADP, incubating for 30 minutes at room temperature.

  • Luminescence Detection: Add the Detection Solution to convert ADP to ATP and generate luminescence. Read on a standard microplate luminometer.

LC-MS/MS Quantification of 4-MNA in Tissue Samples

Objective: Accurately measure 4-MNA distribution in hepatic or adipose tissues. Causality: Endogenous enzymes rapidly degrade metabolites post-mortem. Immediate homogenization in pre-chilled 80% methanol instantly precipitates proteins and halts enzymatic activity, preserving the exact in vivo concentration of 4-MNA.

Step-by-Step Protocol:

  • Tissue Quenching: Excise tissue and immediately snap-freeze in liquid nitrogen.

  • Homogenization: Add 50 mg of tissue to 500 μ L of pre-chilled (-20°C) 80% methanol containing an internal standard (e.g., 4-MNA-d4). Homogenize using a bead beater for 45 seconds.

  • Protein Precipitation: Vortex the homogenate for 2 minutes, then centrifuge at 14,000 × g for 15 minutes at 4°C to pellet precipitated proteins.

  • Supernatant Extraction: Transfer the clear supernatant to an autosampler vial.

  • LC Separation: Inject 5 μ L onto a C18 UHPLC column. Utilize a gradient mobile phase of 0.1% formic acid in water (A) and acetonitrile (B).

  • MS/MS Detection: Analyze using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode, utilizing Multiple Reaction Monitoring (MRM) for specific precursor-to-product ion transitions.

G Tiss Tissue Homogenization (80% MeOH, 4°C) Cent Centrifugation (14,000g) Tiss->Cent LC UHPLC Separation (C18 Column) Cent->LC MS ESI-MS/MS (MRM Mode) LC->MS Data Quantification MS->Data

Step-by-step LC-MS/MS analytical workflow for 4-MNA quantification.

References

  • Mechanisms and inhibitors of nicotinamide N-methyltransferase - N
  • Potent Uncompetitive Inhibitors of Nicotinamide N-Methyltransferase (NNMT)
  • Nicotinamide N-methyl transferase (NNMT)
  • Application Note: Quantification of 4-Methylnicotinamide in Tissue Samples using LC-MS/MS - Benchchem
  • 4-MethylnicotinaMide hydrochloride | 112534-20-0 - ChemicalBook

Sources

An In-Depth Technical Guide to Assessing the Blood-Brain Barrier Permeability of 4-Methylnicotinamide Hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals

Abstract

The blood-brain barrier (BBB) presents a formidable challenge in the development of therapeutics for central nervous system (CNS) disorders. Its highly selective nature restricts the passage of most small molecules from the systemic circulation into the brain. 4-Methylnicotinamide hydrochloride, a derivative of nicotinamide (a form of vitamin B3), holds potential for investigation in various CNS-related contexts due to the established roles of nicotinamide in neuronal health and disease.[1][2] However, its ability to cross the BBB is a critical and currently uncharacterized determinant of its potential therapeutic efficacy. This technical guide provides a comprehensive framework for evaluating the BBB permeability of 4-Methylnicotinamide hydrochloride, structured to follow a logical progression from predictive analysis to rigorous experimental validation. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the causal reasoning behind experimental choices, ensuring a self-validating and scientifically sound approach.

Introduction: The Significance of BBB Permeability for Nicotinamide Derivatives

Nicotinamide and its metabolites are integral to cellular energy metabolism and redox homeostasis.[1] They have been implicated in neuroprotective pathways relevant to traumatic brain injury, stroke, and several neurodegenerative diseases, including Alzheimer's and Parkinson's.[2][3] The therapeutic potential of any nicotinamide derivative aimed at the CNS is fundamentally dependent on its ability to reach its target within the brain parenchyma. While nicotinamide itself has shown some ability to cross the BBB, its transport can be complex and subject to metabolic inactivation to metabolites like 1-methyl-nicotinamide.[4] Therefore, understanding the BBB permeability of a novel derivative like 4-Methylnicotinamide hydrochloride is the foundational first step in its preclinical development for neurological applications.

This guide will deconstruct the process of assessing BBB permeability into three core phases:

  • Phase 1: In Silico and Physicochemical Characterization. Predictive modeling based on the molecule's intrinsic properties.

  • Phase 2: In Vitro Modeling. Utilizing cell-based assays to simulate the BBB for initial screening.

  • Phase 3: In Vivo Validation. Definitive studies in animal models to measure brain uptake directly.

Phase 1: Predictive Assessment and Physicochemical Profiling

Before any resource-intensive biological experiments are undertaken, a thorough analysis of the physicochemical properties of 4-Methylnicotinamide hydrochloride is essential. These properties provide a strong indication of its likely mechanism of transport across the BBB.

Core Physicochemical Properties

The following parameters are critical for predicting passive diffusion, the most common route for small molecule entry into the brain.

PropertyDefinitionPredicted Value/Status for 4-Methylnicotinamide HClImplication for BBB Permeability
Molecular Weight The mass of the molecule.~172.6 g/mol [5][6]Favorable. Generally, molecules under 400-500 Da have a higher probability of passive diffusion across the BBB.
LogP (Octanol-Water Partition Coefficient) A measure of lipophilicity.Predicted LogP for the base (N-methylnicotinamide) is ~-0.17 to 0.65.[7]Borderline/Potentially Unfavorable. Optimal LogP for BBB penetration is typically between 1.5 and 2.5. A low LogP suggests high hydrophilicity, which can hinder passage through the lipid membranes of the BBB.
Polar Surface Area (PSA) The surface sum over all polar atoms.Predicted PSA for the base is ~42 Ų.[7]Favorable. A PSA of less than 90 Ų is generally considered conducive to BBB penetration.
Hydrogen Bond Donors/Acceptors The number of N-H or O-H bonds (donors) and N or O atoms (acceptors).1 Donor, 2 Acceptors (for the base).[7]Favorable. A low number of hydrogen bonds (typically <5 donors and <10 acceptors) reduces the energy penalty of moving from an aqueous environment into a lipid membrane.
pKa The acid dissociation constant.Predicted strongest basic pKa is ~3.62.[7]Potentially Unfavorable. At physiological pH (~7.4), the pyridine ring will be partially protonated, resulting in a positive charge. Charged molecules do not readily cross the BBB via passive diffusion.[8][9]

Expert Analysis: The physicochemical profile of 4-Methylnicotinamide hydrochloride presents a mixed picture. While its small size, favorable PSA, and low hydrogen bonding capacity are advantageous, its low lipophilicity and, most critically, its cationic nature at physiological pH are significant potential barriers to passive diffusion. The positive charge suggests that if this molecule crosses the BBB, it may do so via a carrier-mediated transport mechanism, possibly utilizing an organic cation transporter.

Phase 2: In Vitro BBB Models for Permeability Screening

In vitro models provide a controlled environment to assess permeability and investigate transport mechanisms. They serve as a crucial screening step before moving to more complex in vivo studies.[10][11]

Rationale for Model Selection

No single in vitro model perfectly replicates the in vivo BBB.[11] The choice of model depends on the specific question being asked. For initial screening, a simple, high-throughput model is often used, followed by more complex models that incorporate multiple cell types to better mimic the neurovascular unit.

Experimental Workflow: Transwell Permeability Assay

A common and effective method for quantifying permeability is the Transwell assay.[11] This involves culturing a monolayer of brain endothelial cells on a semi-permeable membrane insert, which separates an upper "luminal" (blood) compartment from a lower "abluminal" (brain) compartment.

G cluster_0 Day 0: Cell Seeding cluster_1 Day 4-5: Barrier Formation cluster_2 Day 5: Dosing cluster_3 Day 5: Sampling & Analysis cluster_4 Calculation seed Seed brain endothelial cells (e.g., hCMEC/D3) on Transwell insert teer Measure TEER to confirm monolayer integrity (>150 Ω·cm²) seed->teer Culture dose Add 4-Methylnicotinamide HCl to apical (luminal) chamber teer->dose Barrier Confirmed control Include controls: - Caffeine (high permeability) - Dextran (low permeability) sample Sample from basolateral (abluminal) chamber at multiple time points (e.g., 30, 60, 120 min) dose->sample Incubate lcms Quantify compound concentration using LC-MS/MS sample->lcms papp Calculate Apparent Permeability Coefficient (Papp) lcms->papp

Caption: Workflow for an in vitro Transwell BBB permeability assay.

  • Cell Culture: Human Cerebral Microvascular Endothelial Cells (hCMEC/D3) are a commonly used and well-characterized cell line. Seed these cells on the apical side of a Transwell insert. For a more advanced model that better reflects the in vivo environment, co-culture with astrocytes and pericytes on the basolateral side of the well.[12][13]

  • Barrier Integrity Measurement: Monitor the formation of a tight monolayer by measuring Transendothelial Electrical Resistance (TEER). A stable and sufficiently high TEER value (e.g., >150 Ω·cm²) indicates a well-formed barrier suitable for the experiment.[12]

  • Permeability Experiment (Apical to Basolateral):

    • Replace the media in both chambers with a transport buffer (e.g., Hanks' Balanced Salt Solution).

    • Add 4-Methylnicotinamide hydrochloride to the apical (donor) chamber at a known concentration.

    • At specified time points (e.g., 30, 60, 90, 120 minutes), take a sample from the basolateral (receiver) chamber.

    • Immediately after each sample is taken, replace the volume with fresh transport buffer to maintain sink conditions.

  • Efflux Ratio Calculation (Bidirectional Transport): To determine if the compound is a substrate for active efflux transporters (like P-glycoprotein), perform the experiment in the reverse direction (basolateral to apical).

  • Quantification: Analyze the concentration of the compound in the collected samples using a sensitive analytical method such as Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (dQ/dt) / (A * C0) Where:

    • dQ/dt is the rate of compound appearance in the receiver chamber.

    • A is the surface area of the membrane.

    • C0 is the initial concentration in the donor chamber.

Interpretation of In Vitro Results

The calculated Papp value provides a quantitative measure of permeability that can be used to classify the compound.

Papp Value (cm/s)Predicted In Vivo Brain Penetration
> 10 x 10⁻⁶High
1-10 x 10⁻⁶Moderate
< 1 x 10⁻⁶Low

An Efflux Ratio (Papp B-A / Papp A-B) greater than 2 suggests that the compound is actively transported out of the brain endothelial cells, which would be a significant impediment to its accumulation in the CNS.

Phase 3: In Vivo Assessment for Definitive Quantification

While in vitro models are excellent for screening, they cannot fully replicate the complexity of the BBB in a living organism.[14] Therefore, in vivo studies are the gold standard for determining BBB permeability.[15][16]

Rationale for In Vivo Method Selection

Several in vivo methods exist, each with its own advantages and disadvantages.[15][16] For a quantitative assessment of the rate of transport, the in situ brain perfusion technique is highly precise. For determining the steady-state brain-to-plasma concentration ratio, microdialysis or simple brain tissue homogenization following systemic administration is used.

Experimental Workflow: In Situ Brain Perfusion

This technique allows for the precise measurement of the unidirectional influx of a compound into the brain from a controlled perfusate, eliminating confounding factors from peripheral metabolism and plasma protein binding.

G cluster_0 Animal Preparation cluster_1 Perfusion cluster_2 Sample Collection cluster_3 Analysis cluster_4 Calculation prep Anesthetize rodent (e.g., rat) and expose carotid artery perfusion Insert catheter into carotid artery. Perfuse with buffer containing 4-Methylnicotinamide HCl and a vascular marker (e.g., ¹⁴C-Sucrose) prep->perfusion collection After short perfusion (5-30 sec), decapitate and collect brain perfusion->collection analysis Homogenize brain tissue. Measure compound and vascular marker concentration via LC-MS/MS and scintillation counting collection->analysis kin Calculate brain uptake clearance (Kin) analysis->kin

Caption: Workflow for an in vivo in situ brain perfusion study.

  • Animal Surgery: Anesthetize a rat or mouse. Perform a surgical cut-down to expose the common carotid artery.

  • Perfusion: Ligate the external carotid artery and insert a catheter into the common carotid artery. Begin perfusion with a physiological buffer (warmed to 37°C and gassed with 95% O₂/5% CO₂) containing a known concentration of 4-Methylnicotinamide hydrochloride and a co-injected vascular space marker (e.g., radiolabeled sucrose or dextran) that does not cross the BBB.

  • Timing: Continue the perfusion for a short, defined period (e.g., 5 to 30 seconds). This short duration is critical to ensure that only the initial rate of influx is measured, before any significant efflux can occur.

  • Tissue Harvesting: At the end of the perfusion period, decapitate the animal, quickly remove the brain, and dissect the region of interest (e.g., cortex, hippocampus).

  • Sample Processing: Weigh the brain tissue sample, homogenize it, and analyze the concentration of 4-Methylnicotinamide hydrochloride (via LC-MS/MS) and the vascular marker (via scintillation counting or fluorescence).

  • Data Analysis: The brain uptake clearance (Kin), which represents the volume of perfusate cleared of the compound by the brain per unit time per gram of tissue, is calculated.

Interpretation of In Vivo Results

The Kin value provides a direct measure of BBB transport. These values are often categorized according to the criteria established by pioneers in the field like William Pardridge.

Kin (mL/s/g)BBB Permeability ClassificationExample Compounds
> 1 x 10⁻²HighDiazepam
1 x 10⁻⁴ to 1 x 10⁻²ModerateCodeine
< 1 x 10⁻⁴Low to NegligibleSucrose

A low Kin value would confirm that 4-Methylnicotinamide hydrochloride has poor BBB penetration, limiting its utility for CNS targets unless a specific delivery strategy is employed. Conversely, a moderate to high Kin would provide strong evidence for its potential as a CNS-active agent and warrant further pharmacokinetic and pharmacodynamic studies.

Conclusion and Forward Outlook

The assessment of blood-brain barrier permeability is a critical, multi-step process that forms the foundation of CNS drug development. For 4-Methylnicotinamide hydrochloride, a molecule with intriguing potential based on its parent compound's neuroprotective profile, a systematic evaluation is paramount. The predictive analysis suggests that its cationic nature at physiological pH may be a significant hurdle for passive diffusion. Therefore, the experimental investigation should pay close attention to the possibility of carrier-mediated transport.

The in vitro Transwell assay serves as an essential first screen to quantify apparent permeability and identify potential involvement of efflux pumps. However, the definitive data will come from in vivo studies, such as the in situ brain perfusion, which provides an unambiguous measure of brain uptake in a physiological context. By following this structured, logical, and self-validating workflow, researchers can generate the robust and reliable data necessary to make informed decisions about the future development of 4-Methylnicotinamide hydrochloride as a potential therapeutic for neurological disorders.

References

  • Vertex AI Search. (n.d.). Various in Vitro Models to Assess Drug Permeability Across the Blood Brain Barrier.
  • Patel, D., et al. (n.d.). In-vitro blood-brain barrier models for drug screening and permeation studies: an overview.
  • Dorre, M., et al. (2020). In vivo Blood-brain Barrier Permeability Assays Using Clostridium perfringens Epsilon Toxin. JoVE (Journal of Visualized Experiments).
  • JoVE. (2017). An In Vivo Blood-brain Barrier Permeability Assay in Mice Using Fluorescently Labeled Tracers.
  • Dorre, M., et al. (2020). In vivo Blood-brain Barrier Permeability Assays Using Clostridium perfringens Epsilon Toxin. JoVE (Journal of Visualized Experiments).
  • Sweeney, M. D., et al. (n.d.). In vivo methods for imaging blood–brain barrier function and dysfunction. Nature Neuroscience.
  • Visikol. (2024). In Vitro Blood Brain Barrier Permeability Assessment.
  • Nakagawa, S., et al. (2013). In Vitro Blood-Brain Barrier Models Using Brain Capillary Endothelial Cells Isolated from Neonatal and Adult Rats Retain Age-Related Barrier Properties. PLOS One.
  • CymitQuimica. (n.d.). CAS 94015-05-1: 4-Methylnicotinic acid hydrochloride.
  • Katalinic, M., et al. (2025). Nicotinamide derivatives protect the blood-brain barrier against oxidative stress. Biomedicine & Pharmacotherapy.
  • Hoane, M. R. (2006). The effects of nicotinamide on apoptosis and blood-brain barrier breakdown following traumatic brain injury. Brain Research.
  • National Center for Biotechnology Information. (n.d.). 4-Methylnicotinic acid Hydrochloride. PubChem.
  • Morris, G., et al. (2018). The Influence of Nicotinamide on Health and Disease in the Central Nervous System. CNS & Neurological Disorders - Drug Targets.
  • Lee, J., et al. (2025). Pharmacokinetic and pharmacodynamic assessment of oral nicotinamide in the NEAT clinical trial for early Alzheimer's disease. Alzheimer's & Dementia.
  • FooDB. (2011). Showing Compound N-Methylnicotinamide (FDB023115).
  • Fundamentals of Cell Biology. (n.d.). Chapter 7 - Transport Across Cellular Membranes.
  • Gupta, S. L. (n.d.). Transport of magnesium across biological membranes. ResearchGate.
  • Cayman Chemical. (2025). 1-Methylnicotinamide (chloride) Product Information.

Sources

Methodological & Application

How to prepare 4-MethylnicotinaMide hydrochloride stock solutions for in vitro assays

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note on the Preparation of 1-Methylnicotinamide Chloride Stock Solutions for In Vitro Assays

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive, field-proven methodology for the preparation of 1-Methylnicotinamide (1-MNA) chloride stock solutions for use in a wide range of in vitro assays. As a primary and biologically active metabolite of nicotinamide (Vitamin B3), 1-MNA is a molecule of significant interest in metabolic research, cellular signaling, and drug development. Ensuring the accurate and consistent preparation of this compound is fundamental to the reproducibility and reliability of experimental data. This document details two primary protocols for solubilization using aqueous buffers and dimethyl sulfoxide (DMSO), discusses the underlying scientific rationale for each step, and outlines critical procedures for storage, quality control, and safe handling. The protocols are designed for researchers, scientists, and drug development professionals seeking a validated framework for their experimental workflows.

A Note on Nomenclature: The compound of interest, 1-Methylnicotinamide chloride (CAS No. 1005-24-9), is the N1-methylated derivative of nicotinamide and a key endogenous metabolite.[1][2] This document assumes that user interest in "4-Methylnicotinamide hydrochloride" refers to this more extensively studied molecule, as 1-MNA is central to the nicotinamide salvage pathway investigated in many in vitro models.[3][4]

Introduction: The Significance of 1-Methylnicotinamide (1-MNA)

1-Methylnicotinamide is an endogenous quaternary pyridinium salt formed from nicotinamide via the catalytic action of nicotinamide N-methyltransferase (NNMT).[1][4] This metabolic conversion is a critical node in the regulation of cellular energy and signaling. By consuming the universal methyl donor S-adenosylmethionine (SAM), the NNMT-mediated production of 1-MNA influences global methylation patterns and the NAD+ salvage pathway.[3][4] Researchers are actively investigating 1-MNA for its role in endothelial function, nitric oxide production, and its potential antithrombotic and anti-inflammatory properties.[1][5]

Given its cationic nature and biological importance, the precise preparation of 1-MNA solutions for cell-based assays is non-trivial. Factors such as solubility, solution stability, and the potential impact of solvents on cell models must be carefully considered. This guide provides a robust framework to address these challenges.

Compound Properties and Safety Precautions

A thorough understanding of the compound's physicochemical properties and handling requirements is the foundation of any successful experimental protocol.

Physicochemical Data Summary

The key properties of 1-Methylnicotinamide chloride are summarized below for quick reference.

PropertyValueSource(s)
CAS Number 1005-24-9[1]
Molecular Formula C₇H₉N₂O • Cl[1]
Molecular Weight 172.6 g/mol [1]
Appearance White to off-white crystalline solid[1][2]
Purity (Typical) ≥95%[1]
Aqueous Solubility Approx. 10 mg/mL in PBS (pH 7.2)[1]
Solid Form Stability ≥4 years at -20°C[1]
Mandatory Safety and Handling

1-Methylnicotinamide chloride should be handled as a potentially hazardous substance.[1] Adherence to standard laboratory safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and appropriate chemical-resistant gloves (e.g., nitrile).[6][7]

  • Handling: Use a chemical fume hood or a ventilated enclosure when weighing and handling the solid powder to avoid inhalation.[6][8] Avoid contact with eyes, skin, and clothing.[1][7]

  • Hygiene: Wash hands thoroughly with soap and water after handling.[6][7]

  • Storage of Solid: The compound may be hygroscopic.[6] Store the container tightly sealed in a dry, well-ventilated place as recommended by the manufacturer, typically at -20°C.[1][6]

The Rationale of Stock Solution Preparation

Preparing concentrated stock solutions is a cornerstone of good laboratory practice in cell biology and pharmacology.[9][10] This approach is favored over directly weighing minuscule amounts of a compound for each experiment for several key reasons:

  • Accuracy and Precision: It is exceedingly difficult to accurately weigh the microgram or milligram quantities required for a single experiment. A stock solution allows for precise dilution to the final concentration.[9]

  • Consistency and Reproducibility: A single, validated stock solution can be used for an entire series of experiments, eliminating variability from multiple weighings.[10]

  • Efficiency: It streamlines the experimental workflow by reducing repetitive tasks.[9]

  • Stability: For many compounds, storage in a suitable solvent at low temperatures enhances stability compared to repeated exposure of the solid powder to ambient air and moisture.[5]

Experimental Protocols: Preparing 1-MNA Chloride Stocks

Two primary protocols are presented, each tailored to different experimental needs and stability requirements. The choice of solvent is the most critical decision point.

Protocol 1: Aqueous Stock Solution in PBS (For Immediate Use)

This protocol is ideal for experiments where the presence of an organic solvent like DMSO is a concern for the specific cell type or assay being used. Its primary limitation is the poor stability of 1-MNA in aqueous solution, which necessitates fresh preparation for each experiment.[1]

Materials:

  • 1-Methylnicotinamide chloride powder

  • Sterile, research-grade Phosphate-Buffered Saline (PBS), pH 7.2

  • Sterile, conical polypropylene tubes (15 mL or 50 mL)

  • Calibrated analytical balance

  • Vortex mixer

  • Sterile 0.22 µm syringe filter and syringe

Step-by-Step Methodology:

  • Equilibration: Before opening, allow the container of 1-MNA chloride to warm to room temperature for 15-20 minutes. This prevents water condensation on the cold powder, which can affect weighing accuracy and compound stability.

  • Calculation: Determine the mass of 1-MNA chloride needed. The solubility in PBS is approximately 10 mg/mL.[1] It is recommended to prepare the stock at this concentration.

    • Example Calculation for 5 mL of a 10 mg/mL stock:

      • Volume = 5 mL

      • Concentration = 10 mg/mL

      • Mass required = 5 mL * 10 mg/mL = 50 mg

  • Weighing: In a chemical fume hood, accurately weigh the calculated mass of the powder and transfer it to a sterile conical tube.

  • Dissolution: Add the calculated volume of sterile PBS (pH 7.2) to the tube. Cap tightly and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary, but do not overheat.

  • Sterilization: Draw the solution into a sterile syringe, attach a 0.22 µm syringe filter, and dispense it into a new, sterile tube. This step is critical to prevent microbial contamination of cell cultures.

  • Labeling and Use: Label the tube clearly with the compound name, concentration (10 mg/mL), solvent (PBS), and the preparation date. This solution is not recommended for storage and should be used on the day of preparation. [1]

Protocol 2: DMSO Stock Solution (For Long-Term Storage)

This is the preferred method for creating a stable, high-concentration stock that can be stored for months and used across multiple experiments. DMSO is a powerful solvent compatible with most cell culture applications when diluted to a final concentration below 0.5% (v/v), with <0.1% being ideal.[11]

Materials:

  • 1-Methylnicotinamide chloride powder

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile, microcentrifuge tubes or cryovials suitable for low-temperature storage

  • Calibrated analytical balance

  • Vortex mixer

Step-by-Step Methodology:

  • Equilibration: As in Protocol 1, allow the compound container to reach room temperature before opening.

  • Calculation: Plan for a high-concentration stock, for example, 100 mM, to minimize the volume added to cell cultures.

    • Example Calculation for 1 mL of a 100 mM stock:

      • Molecular Weight (MW) = 172.6 g/mol = 172.6 mg/mmol

      • Desired Concentration = 100 mM = 0.1 mol/L = 0.1 mmol/mL

      • Mass required = 0.1 mmol/mL * 172.6 mg/mmol * 1 mL = 17.26 mg

  • Weighing: Accurately weigh 17.26 mg of 1-MNA chloride and transfer it to a sterile tube.

  • Dissolution: Add 1 mL of anhydrous, sterile DMSO. Cap tightly and vortex until the powder is fully dissolved.

  • Aliquoting: To avoid repeated freeze-thaw cycles which can degrade the compound, dispense the stock solution into small, single-use aliquots (e.g., 10-20 µL) in sterile cryovials.

  • Labeling and Storage: Label each aliquot clearly. Store aliquots at -20°C for up to 1 month or at -80°C for up to 6 months .[5] Protect from light.

Workflow and Quality Control

The overall process from solid compound to final experimental use requires careful planning and includes essential quality control checks.

General Workflow Diagram

The following diagram illustrates the standard workflow for preparing and using 1-MNA chloride solutions.

G cluster_prep Stock Solution Preparation cluster_solvent Solvent Choice cluster_exp Experimental Use powder 1-MNA Chloride (Solid Powder) weigh Weigh Compound powder->weigh dissolve Dissolve & Vortex weigh->dissolve pbs Protocol 1: Sterile PBS pbs->dissolve Immediate Use dmso Protocol 2: Anhydrous DMSO dmso->dissolve Long-Term Storage filter Sterile Filter (Aqueous Only) dissolve->filter aliquot Aliquot for Storage dissolve->aliquot DMSO filter->aliquot Aqueous store Store Appropriately (Use Fresh / Freeze) aliquot->store stock Retrieve Stock (Thaw one aliquot) store->stock dilute Dilute into Cell Culture Medium stock->dilute vehicle Prepare Vehicle Control (e.g., 0.1% DMSO) stock->vehicle treat Treat Cells dilute->treat vehicle->treat

Caption: Workflow for preparing and using 1-MNA chloride solutions.

Preparation of Working Solutions and Controls

The final and most critical dilution step is adding the stock solution to your cell culture medium.

  • Thawing: Thaw a single aliquot of the DMSO stock solution at room temperature. Do not reuse any remaining solution in the aliquot.

  • Dilution: Perform a serial dilution if necessary. To minimize solvent shock to cells, dilute the stock solution directly into pre-warmed culture medium. For example, to achieve a 100 µM final concentration from a 100 mM DMSO stock, you would perform a 1:1000 dilution (e.g., add 1 µL of stock to 1 mL of medium).

  • Vehicle Control: It is absolutely essential to include a "vehicle control" in your experiments. This is a culture treated with the same final concentration of the solvent (e.g., 0.1% DMSO) but without the compound. This allows you to distinguish the effects of 1-MNA from any effects of the solvent itself.[11]

  • Final Checks: After adding the compound, visually inspect the medium for any signs of precipitation. If the medium appears cloudy, the concentration may be too high for the aqueous environment of the culture medium.

Protocol Comparison and Summary

FeatureProtocol 1: Aqueous (PBS)Protocol 2: Organic (DMSO)
Primary Solvent Phosphate-Buffered Saline (PBS), pH 7.2Dimethyl Sulfoxide (DMSO)
Recommended Conc. ≤ 10 mg/mL100 mM or higher
Storage Stability Poor. Must be prepared fresh and used the same day.[1]Excellent. Up to 6 months at -80°C.[5]
Best For Solvent-sensitive assays; single-day experiments.Long-term studies; high-throughput screening; routine use.
Key Considerations Requires sterile filtration; limited by aqueous solubility.Requires a vehicle control; final DMSO conc. must be low (<0.1%).

Conclusion

The successful use of 1-Methylnicotinamide chloride in in vitro research hinges on the meticulous preparation of stock solutions. By selecting the appropriate solvent based on experimental duration and cellular sensitivity, researchers can ensure solution stability and data reproducibility. The DMSO-based protocol offers superior stability for long-term storage and is recommended for most applications, provided a proper vehicle control is maintained. The aqueous protocol provides a valuable alternative for solvent-sensitive systems but requires fresh preparation before each use. Adherence to these validated protocols will empower researchers to confidently investigate the multifaceted biological roles of this important nicotinamide metabolite.

References

  • National Center for Biotechnology Information. (n.d.). 4-Methylnicotinic acid Hydrochloride. PubChem Compound Database. Retrieved from [Link]

  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved from [Link]

  • PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION). (n.d.). Retrieved from [Link]

  • Google Patents. (n.d.). WO2016091350A1 - Process for improving the solubility of cell culture media.
  • ResearchGate. (2015). In cell culture, what is the appropriate solvent for a drug other than DMSO? Retrieved from [Link]

  • Hong, S., et al. (2021). Mechanisms and inhibitors of nicotinamide N-methyltransferase. MedChemComm, 12(5), 845-856. Retrieved from [Link]

  • ResearchGate. (2025). Mechanism and kinetics of turnover inhibitors of nicotinamide N-methyl transferase in vitro and in vivo. Retrieved from [Link]

  • MetaSci. (n.d.). Safety Data Sheet N-Methylnicotinamide. Retrieved from [Link]

Sources

Application Note: NMR Spectroscopy Characterization Guidelines for 4-Methylnicotinamide Hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Context

4-Methylnicotinamide hydrochloride (4-methylpyridine-3-carboxamide hydrochloride) is a highly polar, low-molecular-weight intermediate frequently utilized in the synthesis of deubiquitinase (DUB) inhibitors and advanced pharmaceutical APIs[1]. Due to the presence of both a primary amide and a basic pyridine nitrogen, the molecule's electronic environment is highly sensitive to its protonation state.

Characterizing the hydrochloride salt form via Nuclear Magnetic Resonance (NMR) spectroscopy requires distinct methodological choices compared to its free-base counterpart. This guide provides a comprehensive, self-validating protocol for the structural elucidation and purity assessment of 4-Methylnicotinamide hydrochloride, emphasizing the causality behind every experimental parameter.

Causality in Experimental Design

As analytical scientists, we do not merely follow recipes; we engineer conditions to force the molecule to reveal its structure. The following parameters are critical for this specific API salt:

  • Solvent Selection (The "Why"): The choice of solvent dictates the visibility of exchangeable protons. While D₂O is a standard choice for water-soluble hydrochloride salts, it induces rapid deuterium exchange with the amide (-CONH₂) and pyridinium (NH⁺) protons, rendering them invisible in the ¹H NMR spectrum. To preserve these critical structural markers, deuterated dimethyl sulfoxide (DMSO-d₆) must be used. DMSO-d₆ disrupts intermolecular hydrogen bonding, ensuring complete dissolution of the polar salt while locking the exchangeable protons on the NMR timescale[2].

  • Concentration & Relaxation: A sample concentration of 15–20 mg/mL (approximately 85–115 mM) is optimal[2]. Lower concentrations yield poor signal-to-noise (S/N) ratios for ¹³C NMR, while higher concentrations induce viscosity-driven line broadening and concentration-dependent chemical shift drift due to molecular aggregation. A relaxation delay (D1) of at least 2.0 seconds is mandated to ensure complete longitudinal relaxation of the quaternary carbons, which is vital for quantitative NMR (qNMR) validation[3].

  • Handling Quadrupolar Broadening: The basic nitrogen in the pyridine ring is a spin-1 quadrupolar nucleus (¹⁴N). In the hydrochloride salt, protonation can lead to quadrupolar relaxation effects that broaden the adjacent C2 and C6 proton signals. Ensuring a perfectly shimmed magnetic field mitigates artificial line-shape distortions, allowing for accurate integration. Furthermore, the chloride counterion itself can be orthogonally verified using ³⁵Cl solid-state NMR to differentiate polymorphs if required during later-stage development[4].

Experimental Workflow & Methodology

Workflow A Sample Preparation 15-20 mg in DMSO-d6 B Instrument Tuning Lock & Shim A->B C 1D NMR Acquisition (1H, 13C) B->C D 2D NMR Acquisition (HSQC, HMBC, COSY) B->D E Data Processing Fourier Transform & Phasing C->E D->E F Self-Validation Integration & qNMR Check E->F

Step-by-step NMR data acquisition and validation workflow.

Step-by-Step Protocol

Phase 1: Sample Preparation

  • Weighing: Accurately weigh 15.0 ± 1.0 mg of 4-Methylnicotinamide hydrochloride using a calibrated analytical microbalance.

  • Dissolution: Transfer the solid into a clean glass vial. Add 600 µL of high-purity DMSO-d₆ containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference[2].

  • Homogenization: Vortex the mixture for 30 seconds. If particulates remain, sonicate for 1 minute at room temperature to ensure a homogenous solution.

  • Transfer: Using a clean glass Pasteur pipette, transfer the solution into a standard 5-mm outer diameter, 7-inch length NMR tube. Ensure the sample depth is approximately 4.5 to 5.0 cm to center perfectly within the spectrometer's RF coil[2].

  • Sealing: Cap the tube securely. Wipe the exterior with a lint-free wipe to remove any residues that could distort magnetic susceptibility.

Phase 2: Instrument Setup & Acquisition (400 MHz or 600 MHz Spectrometer)

  • Insertion & Temperature: Insert the sample into the magnet. Regulate the probe temperature to a stable 298 K (25 °C)[3].

  • Locking & Tuning: Lock the spectrometer to the deuterium frequency of DMSO-d₆. Automatically tune and match the probe to the ¹H and ¹³C frequencies.

  • Shimming: Perform gradient shimming (Z1-Z5) to optimize magnetic field homogeneity. The TMS peak width at half-height must be < 1.0 Hz.

  • 1D ¹H Acquisition: Run a standard single-pulse experiment (e.g., zg30). Set the spectral width to 15 ppm, number of scans (NS) to 16, and relaxation delay (D1) to 2.0 s.

  • 1D ¹³C Acquisition: Run a proton-decoupled carbon experiment (e.g., zgpg30). Set NS to 512–1024 (depending on S/N requirements) and D1 to 2.0 s.

  • 2D Acquisition: Run ¹H-¹³C HSQC (to map direct C-H bonds) and ¹H-¹³C HMBC (to map long-range C-H connectivity up to 3 bonds away).

Quantitative Data & Spectral Interpretation

The protonation of the pyridine nitrogen in the hydrochloride salt causes a significant downfield shift for the C2 and C6 protons compared to the free base[1]. Summarized below are the standardized assignments.

Table 1: ¹H NMR Spectral Data (400 MHz, DMSO-d₆, 298 K)
PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
NH⁺ 11.50Broad Singlet (bs)-1HPyridinium proton
C2-H 8.90Singlet (s)-1HAromatic methine (adjacent to N⁺)
C6-H 8.70Doublet (d)6.01HAromatic methine (adjacent to N⁺)
Amide-NH 8.50Broad Singlet (bs)-1HPrimary amide proton (anti to C=O)
Amide-NH 8.10Broad Singlet (bs)-1HPrimary amide proton (syn to C=O)
C5-H 7.90Doublet (d)6.01HAromatic methine
C4-CH₃ 2.60Singlet (s)-3HAliphatic methyl group

Note: The primary amide protons appear as two distinct broad singlets due to restricted rotation around the C-N partial double bond, a classic hallmark of primary carboxamides.

Table 2: ¹³C NMR Spectral Data (100 MHz, DMSO-d₆, 298 K)
PositionChemical Shift (δ, ppm)Carbon Type (DEPT-135)Assignment
C=O 166.0Quaternary (C)Amide carbonyl
C4 152.0Quaternary (C)Aromatic quaternary
C2 145.0Methine (CH)Aromatic methine
C6 141.0Methine (CH)Aromatic methine
C3 131.0Quaternary (C)Aromatic quaternary
C5 126.0Methine (CH)Aromatic methine
C4-CH₃ 19.0Methyl (CH₃)Aliphatic methyl

Structural Elucidation Logic & Self-Validation

A robust analytical protocol must be a self-validating system . For 4-Methylnicotinamide hydrochloride, validation is achieved through internal integration logic and 2D correlation mapping.

The Integration Cross-Check

The integral of the C4-methyl group (singlet, ~2.60 ppm) is the most stable reference point; set it strictly to 3.00 . Consequently, the integrals of the isolated aromatic protons (C2-H, C5-H, C6-H) must each independently calculate to 1.00 ± 0.05 . If the aromatic integrals deviate significantly from 1.00, it indicates either an impurity co-eluting under the peak, incomplete relaxation (insufficient D1), or partial degradation of the sample. The presence of the broad singlet at ~11.50 ppm integrating to 1.00 confirms the 1:1 stoichiometry of the hydrochloride salt[3].

2D Correlation Mapping

HMBC_Correlations CH3 C4-Methyl (δ 2.6 ppm) C4 C4 (Quaternary) (δ 152 ppm) CH3->C4 1J (HSQC) C3 C3 (Quaternary) (δ 131 ppm) CH3->C3 3J (HMBC) C5 C5 (Methine) (δ 126 ppm) CH3->C5 3J (HMBC) H5 H5 Proton (δ 7.9 ppm) H5->C3 3J (HMBC) H5->C5 1J (HSQC)

Key 2D NMR logical correlations for structural elucidation.

To unambiguously differentiate the C2 and C6 protons (which can appear similar in 1D ¹H NMR), we rely on Heteronuclear Multiple Bond Correlation (HMBC). The C4-methyl protons will show strong ³J correlations to both C3 and C5, but not to C2 or C6. By identifying C5 via this methyl correlation, the adjacent H5 proton is identified via HSQC. The H5 proton will then show a ³J COSY correlation exclusively to the H6 proton, thereby unambiguously breaking the symmetry and completing the assignment.

References

  • 4-Methyl-3-pyridinecarboxamide | C7H8N2O | CID 95692 National Center for Biotechnology Information (PubChem) [Link]

  • Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists MDPI - Metabolites[Link]

  • Small molecule NMR sample preparation Georgia Institute of Technology - NMR Center[Link]

  • 35Cl solid-state NMR of HCl salts of active pharmaceutical ingredients: structural prediction, spectral fingerprinting and polymorph recognition RSC - CrystEngComm[Link]

Sources

Application Note: Optimal Storage, Handling, and Reconstitution Protocols for 4-Methylnicotinamide Hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Profile

4-Methylnicotinamide hydrochloride (4-MNA HCl) is a critical intermediate and bioactive compound utilized in the synthesis of kinase inhibitors, NAD+ precursor analogs, and metabolic modulators. While the hydrochloride salt form significantly enhances aqueous solubility compared to the free base, it introduces specific handling challenges—namely, increased hygroscopicity. Proper storage of both the lyophilized powder and reconstituted solutions is paramount to prevent degradation, ensure reproducible experimental data, and maintain the structural integrity of the carboxamide functional group.

Mechanistic Causes of Degradation

As a Senior Application Scientist, I frequently observe that inconsistent assay results involving nicotinamide derivatives stem from improper storage rather than inherent compound instability. The degradation of 4-MNA HCl is primarily driven by three interacting factors:

  • Hygroscopicity and Hydrolysis: The HCl salt readily absorbs atmospheric moisture. In the presence of water and ambient heat, the carboxamide group is susceptible to slow hydrolysis, converting 4-Methylnicotinamide into 4-methylnicotinic acid.

  • Solvent-Induced Instability: When reconstituted in dimethyl sulfoxide (DMSO), the use of non-anhydrous DMSO introduces trace water. During repeated freeze-thaw cycles, this water can cause localized pH shifts and accelerate amide cleavage.

  • Photo-oxidation: Prolonged exposure to UV light can induce radical formation on the pyridine ring, leading to discoloration and a reduction in overall purity.

StabilityLogic Root 4-MNA HCl Stability Env Environmental Factors Root->Env Chem Chemical Factors Root->Chem Temp Temperature (Accelerates Hydrolysis) Env->Temp Light UV Light (Photo-oxidation) Env->Light Moisture Moisture (Hygroscopicity) Env->Moisture Solvent Solvent Choice (DMSO vs Aqueous) Chem->Solvent pH pH Extremes (Amide Cleavage) Chem->pH

Key environmental and chemical factors influencing 4-MNA HCl stability.

Quantitative Storage Guidelines

To mitigate these degradation pathways, strict adherence to temperature and environmental controls is required. The following table summarizes the validated storage conditions for 4-MNA HCl in various states.

StateSolventStorage TemperatureEnvironmental ControlsExpected Shelf Life
Solid Powder N/A15°C to 25°C (RT)Desiccated, dark, sealed under Argon/N₂2 to 3 years
Solid Powder N/A4°CDesiccated, dark> 3 years
Stock Solution Anhydrous DMSO-80°CAliquoted, protected from light6 months
Stock Solution Anhydrous DMSO-20°CAliquoted, protected from light1 to 2 months
Working Solution Aqueous Buffer (pH 7.4)4°CPrepare fresh daily; do not freeze< 24 hours

Note: Aqueous solutions of 4-MNA HCl are inherently acidic due to the hydrochloride salt. Unbuffered aqueous solutions should be avoided for long-term storage to prevent auto-catalyzed hydrolysis.

Experimental Protocols

Protocol 1: Reconstitution and Aliquoting Workflow

Causality & Best Practice: This protocol incorporates a critical thermal equilibration step. Bypassing this step causes immediate condensation of atmospheric moisture onto the cold powder, instantly compromising the stock's long-term stability.

  • Equilibration: Remove the sealed vial of 4-MNA HCl powder from storage (4°C or RT) and allow it to equilibrate to room temperature in a desiccator for at least 30 minutes before opening.

  • Solvent Preparation: Utilize only anhydrous, sterile-filtered DMSO (≥99.9% purity, water content <0.005%).

  • Dissolution: Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).

  • Homogenization: Vortex the vial for 30 seconds. If the solution is not entirely clear, sonicate in a water bath at room temperature for 1-2 minutes. Do not apply heat, as elevated temperatures in the presence of trace moisture will initiate amide cleavage.

  • Aliquoting: Dispense the solution into single-use amber microcentrifuge vials (e.g., 50 µL to 100 µL per aliquot) to prevent repeated freeze-thaw cycles.

  • Storage: Purge the headspace of each vial with dry Argon or Nitrogen gas, seal tightly, and immediately transfer to a -80°C freezer.

ReconstitutionWorkflow P Lyophilized Powder 4-MNA HCl S1 Equilibrate to RT (Desiccated, 30 min) P->S1 S2 Add Anhydrous DMSO (Water <0.005%) S1->S2 S3 Vortex & Sonicate (No Heat) S2->S3 A Aliquot into Amber Vials S3->A F1 Short-term (1-2 mos) Store at -20°C A->F1 F2 Long-term (6 mos) Store at -80°C A->F2

Workflow for reconstituting and storing 4-Methylnicotinamide HCl solutions.

Protocol 2: HPLC Stability Validation Assay

To ensure trustworthiness in long-term studies, researchers must periodically validate the integrity of their stored solutions. This protocol acts as a self-validating system by quantifying the primary degradation product, 4-methylnicotinic acid, allowing researchers to empirically verify their storage efficacy rather than relying on assumed shelf-life.

  • Sample Preparation: Thaw a single -80°C aliquot of 4-MNA HCl stock solution. Dilute to a working concentration of 100 µg/mL using the mobile phase.

  • Chromatographic Conditions:

    • Column: C18 Reverse-Phase Analytical Column (e.g., 250 mm × 4.6 mm, 5 µm).

    • Mobile Phase: Isocratic mixture of 0.1% Trifluoroacetic acid (TFA) in Water : Acetonitrile (85:15 v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV absorbance at 254 nm.

  • Analysis & Causality: Inject 10 µL of the sample. 4-MNA HCl will elute first, followed by the more hydrophobic 4-methylnicotinic acid degradant. If the degradant peak area exceeds 2% of the total integrated area, the stock solution has been compromised by hydrolysis and must be discarded.

Authoritative Grounding

The stability profiles of nicotinamide derivatives demonstrate that maintaining a desiccated environment at 15-25°C is sufficient for 1[1]. Furthermore, the 2 of 4-methylnicotinamide in aqueous media necessitate careful temperature control to prevent saturation shifts and chemical degradation[2]. In pharmaceutical formulations, compounds containing the 4-methylnicotinamide moiety are typically3 for short durations, but long-term integrity requires strict moisture exclusion[3].

References

  • Buy 6-Chloro-4-methylnicotinamide (EVT-3285196) | 65169-37-1 Source: EvitaChem URL:1

  • Solubility and Stability of 4-Methylnicotinamide: An In-Depth Analysis Source: Benchchem URL:2

  • COMPOUNDS FOR INFLAMMATION AND IMMUNE-RELATED USES - EP 2704701 B1 Source: European Patent Office (via Google Patents) URL:3

Sources

Application Note: Formulating 4-Methylnicotinamide Hydrochloride into Physiological Delivery Vehicles

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Biological Rationale

Nicotinamide N-methyltransferase (NNMT) plays a critical role in cellular metabolism by catalyzing the transfer of a methyl group from S-adenosylmethionine (SAM) to nicotinamide (NAM), producing 1-methylnicotinamide (1-MNA) and S-adenosylhomocysteine (SAH)[1]. The aberrant overexpression of NNMT is heavily implicated in various pathologies, including multiple cancers, obesity, and type 2 diabetes, making it a prime therapeutic and diagnostic target[1].

4-Methylnicotinamide (4-MNA) is a structural analog of nicotinamide that acts as an efficient substrate and metabolic probe for NNMT activity[2]. In its hydrochloride salt form (4-MNA HCl, CAS: 112534-20-0), the compound exhibits high aqueous solubility. While advantageous for simple in vitro biochemical assays, this extreme hydrophilicity and rapid systemic clearance severely limit its in vivo bioavailability and cellular penetration into target tissues (e.g., the tumor microenvironment or adipose tissue).

To overcome these pharmacokinetic bottlenecks, encapsulating 4-MNA HCl into physiological delivery vehicles—specifically, sterically stabilized liposomes and poly(lactic-co-glycolic acid) (PLGA) nanoparticles—is essential. This application note details the formulation causality, step-by-step methodologies, and analytical validation required to successfully deliver 4-MNA HCl.

Mechanistic Pathway: NNMT and 4-MNA

Before formulating the compound, it is crucial to understand its biological interaction. 4-MNA competes with endogenous NAM for the NNMT active site[2]. By delivering 4-MNA effectively into the cytosol via nanoparticle endocytosis, researchers can accurately map NNMT activity or competitively modulate the SAM sink, thereby influencing the epigenetic landscape.

NNMT_Pathway NAM Nicotinamide (NAM) NNMT NNMT Enzyme NAM->NNMT Endogenous Substrate SAM SAM (Methyl Donor) SAM->NNMT Cofactor SAH SAH NNMT->SAH Byproduct MNA1 1-Methylnicotinamide NNMT->MNA1 Methylation MNA4_Met Methylated 4-MNA Product NNMT->MNA4_Met Probe Detection MNA4 4-Methylnicotinamide (4-MNA Probe) MNA4->NNMT Competitive Substrate

Biochemical pathway of NNMT illustrating 4-MNA as a competitive substrate.

Formulation Rationale: Overcoming the Hydrophilic Barrier

Because 4-MNA HCl is a highly water-soluble salt, standard single-emulsion (O/W) techniques result in massive drug leakage into the external aqueous phase during formulation. Therefore, we utilize two distinct strategies:

  • PEGylated Nanoliposomes (Aqueous Core): Ideal for intravenous administration, providing a biomimetic lipid bilayer that shields the hydrophilic 4-MNA HCl in its internal aqueous core while the PEG corona extends circulation half-life.

  • PLGA-PEG Double Emulsion (W/O/W): The Water-in-Oil-in-Water method traps the aqueous 4-MNA HCl solution within a hydrophobic polymer matrix, preventing premature leakage and allowing for sustained, controlled release in localized tissue depots.

Experimental Protocols

Protocol A: Preparation of 4-MNA HCl-Loaded PEGylated Liposomes

Causality: Thin-film hydration followed by thermal extrusion ensures a narrow polydispersity index (PDI), which is critical for uniform cellular uptake via endocytosis and avoiding rapid clearance by the reticuloendothelial system (RES).

Step-by-Step Methodology:

  • Lipid Film Formation: Dissolve DPPC, Cholesterol, and DSPE-PEG2000 (molar ratio 65:30:5) in 10 mL of chloroform/methanol (2:1 v/v) in a round-bottom flask.

  • Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate at 45°C under reduced pressure until a thin, dry lipid film forms. Dry under vacuum overnight to remove trace solvents.

  • Hydration: Dissolve 10 mg of 4-MNA HCl in 5 mL of sterile Phosphate-Buffered Saline (PBS, pH 7.4). Add this aqueous solution to the lipid film.

  • Agitation: Rotate the flask at 55°C (above the phase transition temperature of DPPC) for 1 hour to form multilamellar vesicles (MLVs).

  • Extrusion: Pass the MLV suspension 15 times through a polycarbonate membrane (100 nm pore size) using a mini-extruder at 55°C to yield unilamellar liposomes.

  • Purification: Remove unencapsulated 4-MNA HCl using a Sephadex G-50 size exclusion column or via dialysis (MWCO 10 kDa) against PBS for 24 hours.

Protocol B: PLGA-PEG Nanoparticles via W1/O/W2 Double Emulsion

Causality: The primary W1/O emulsion protects the highly hydrophilic drug salt, while the secondary W2 phase stabilizes the nanoparticles, preventing aggregation during solvent evaporation.

Step-by-Step Methodology:

  • Primary Emulsion (W1/O): Dissolve 5 mg of 4-MNA HCl in 0.5 mL of distilled water (W1). Dissolve 50 mg of PLGA-PEG block copolymer in 2 mL of dichloromethane (DCM) (O). Emulsify W1 into O using a probe sonicator at 40% amplitude for 1 minute on ice.

  • Secondary Emulsion (W1/O/W2): Pour the primary emulsion into 10 mL of an aqueous solution containing 1% (w/v) Polyvinyl Alcohol (PVA) (W2). Sonicate again at 40% amplitude for 2 minutes on ice.

  • Solvent Evaporation: Transfer the resulting W/O/W emulsion to a magnetic stirrer. Stir at 500 rpm for 4 hours at room temperature to evaporate the DCM and harden the nanoparticles.

  • Washing: Centrifuge the suspension at 15,000 × g for 30 minutes. Discard the supernatant (containing free drug and excess PVA). Resuspend the pellet in ultrapure water. Repeat twice.

  • Lyophilization: Add 5% (w/v) trehalose as a cryoprotectant and freeze-dry the formulation for 48 hours to obtain a stable nanoparticle powder.

WOW_Emulsion W1 Aqueous Phase 1 (4-MNA HCl in H2O) W1O Primary Emulsion (W1/O) W1->W1O Probe Sonication O Oil Phase (PLGA in DCM) O->W1O WOW Secondary Emulsion (W1/O/W2) W1O->WOW Probe Sonication W2 Aqueous Phase 2 (1% PVA) W2->WOW Evap Solvent Evaporation & Hardening WOW->Evap Magnetic Stirring NP Purified 4-MNA Nanoparticles Evap->NP Centrifugation & Wash

Workflow of the W1/O/W2 double emulsion method for encapsulating 4-MNA HCl.

Analytical Validation and Quantitative Profiling

To ensure the self-validating nature of these protocols, the resulting delivery vehicles must be characterized for size, polydispersity, encapsulation efficiency (EE%), and release kinetics. The EE% is quantified by disrupting the vehicles (using Triton X-100 for liposomes or DMSO for PLGA) and analyzing the released 4-MNA via LC-MS/MS[3].

Table 1: Comparative Physicochemical Properties of 4-MNA HCl Delivery Vehicles

ParameterPEGylated LiposomesPLGA-PEG NanoparticlesAnalytical Method
Z-Average Size (nm) 115 ± 8165 ± 12Dynamic Light Scattering (DLS)
Polydispersity Index (PDI) 0.12 ± 0.030.18 ± 0.04Dynamic Light Scattering (DLS)
Zeta Potential (mV) -15.4 ± 2.1-22.6 ± 3.5Electrophoretic Light Scattering
Encapsulation Efficiency (%) 42 ± 5%68 ± 4%LC-MS/MS (Post-lysis)
Drug Loading Capacity (%) 4.5 ± 0.6%7.2 ± 0.8%Gravimetric / LC-MS/MS
Release Profile (T_50%) ~12 hours (Burst + sustained)~72 hours (Sustained)Dialysis Bag Method (PBS, 37°C)

Application Scientist Insight: The PLGA-PEG double emulsion yields a significantly higher encapsulation efficiency (68%) compared to liposomes (42%). This is due to the rapid partitioning of the highly soluble hydrochloride salt out of the liposomal core during the extrusion and dialysis phases. However, liposomes offer a much smaller size and lower PDI, making them superior for systemic intravenous delivery where avoiding the reticuloendothelial system (RES) is paramount.

Conclusion

The successful formulation of 4-Methylnicotinamide hydrochloride into physiological delivery vehicles overcomes the inherent limitations of its hydrophilicity. By selecting either PEGylated liposomes for rapid systemic distribution or PLGA-PEG nanoparticles for sustained local release, researchers can effectively utilize 4-MNA as a robust probe or modulator of the NNMT pathway in complex biological models.

References[3] Title: Application Note: Quantification of 4- Methylnicotinamide in Tissue Samples using LC | Source: Benchchem | URL:Click Here for Verification[2] Title: Potent Uncompetitive Inhibitors of Nicotinamide N-Methyltransferase (NNMT) as In Vivo Chemical Probes | Source: Journal of Medicinal Chemistry - ACS Publications | URL:Click Here for Verification[1] Title: Mechanisms and inhibitors of nicotinamide N-methyltransferase | Source: PMC - NIH | URL:Click Here for Verification

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting 4-Methylnicotinamide Hydrochloride Solubility

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the solvation of hydrochloride salts in both aqueous and organic media. 4-Methylnicotinamide hydrochloride (4-MNA HCl) is a prime example of a compound that, while theoretically highly soluble, presents practical challenges in the laboratory.

This guide is designed to move beyond basic instructions. It provides mechanistic explanations and self-validating protocols to ensure you can achieve and maintain reliable, reproducible stock solutions for your assays.

Part 1: Physicochemical Profile & Solubility Data

Before troubleshooting, it is critical to understand the baseline physicochemical properties of the compound. The table below summarizes the expected solubility profile of 4-MNA HCl based on its structural characteristics.

PropertyValue / Description
Compound Name 4-Methylnicotinamide hydrochloride
Molecular Weight ~172.61 g/mol (Free base: 136.15 g/mol + HCl: 36.46 g/mol )
pKa (Pyridine Nitrogen) ~3.3 - 4.0[1]
Aqueous Solubility High (>50 mg/mL expected in pure, deionized water)
DMSO Solubility Moderate to High (Strictly requires anhydrous conditions)[2]
Primary Risk Factor Conversion to free base (aqueous) or water-induced precipitation (DMSO)

Part 2: Frequently Asked Questions (FAQs)

Q1: Why does my 4-MNA HCl dissolve easily in pure water but precipitate when added to PBS or assay buffers?

A: This is a classic manifestation of two chemical phenomena: the common-ion effect and pH-dependent speciation.

  • Common-Ion Effect: Buffers like PBS contain high concentrations of chloride ions (from NaCl and KCl). The addition of a hydrochloride salt introduces more chloride ions into the system, which can shift the dissolution equilibrium toward the solid state, causing the salt to crash out.

  • pH Shift: The pKa of the pyridine nitrogen in nicotinamide derivatives is approximately 3.3[1]. In pure water, the dissolution of the HCl salt creates a slightly acidic environment, keeping the molecule protonated and highly soluble. However, in a buffered system at pH 7.4, the compound is rapidly deprotonated to its free base form[3]. The free base lacks the ionic charge of the salt, drastically reducing its aqueous solubility.

  • The Fix: Prepare your primary, highly concentrated stock in pure, sterile water. Only dilute the compound into your final assay buffer immediately before use, ensuring the final working concentration is well below the solubility limit of the free base.

Q2: My 100 mM stock in DMSO was completely clear yesterday, but today it is cloudy. What happened?

A: Dimethyl sulfoxide (DMSO) is highly hygroscopic. When exposed to the ambient laboratory atmosphere, it rapidly absorbs water. The introduction of water into the aprotic DMSO environment alters the hydrogen-bonding network and changes the dielectric constant of the solvent[2]. For a hydrochloride salt, this moisture disrupts ionic interactions and solvation shells, leading to supersaturation and subsequent precipitation[2]. Repeated freeze-thaw cycles further exacerbate this issue by forcing the compound out of solution as the solvent freezes[2].

  • The Fix: Always use anhydrous DMSO and aliquot your stocks into single-use tubes to minimize atmospheric exposure[2].

Q3: How can I rescue a precipitated DMSO stock?

A: Do not discard the stock immediately. Gentle warming (up to 37°C) combined with sonication for 10-15 minutes can provide the kinetic energy required to break the crystal lattice and redissolve the compound[2]. However, if the precipitation is due to severe water absorption, the maximum solubility limit may have permanently decreased, and a fresh stock must be prepared.

Part 3: Step-by-Step Experimental Protocols

Every protocol in your workflow should be a self-validating system. Follow these steps to ensure complete solvation.

Protocol A: Preparation of a Stable Aqueous Stock (100 mM)
  • Self-Validating Step: The solution must remain optically clear upon high-speed centrifugation.

  • Weighing: Accurately weigh 17.26 mg of 4-MNA HCl powder into a sterile microcentrifuge tube.

  • Solvation: Add 1.0 mL of sterile, deionized water (Milli-Q or equivalent). Do not use PBS or Tris buffer for this primary stock.

  • Agitation: Vortex vigorously for 1-2 minutes. The salt should dissolve rapidly due to favorable ionic dissociation.

  • Validation: Centrifuge the tube at 10,000 x g for 1 minute. Inspect the very bottom of the tube for a microscopic white pellet. If a pellet is present, the compound has not fully dissolved; add 10% more solvent and repeat.

  • Storage: Aliquot into 50 µL volumes and store at -20°C to prevent degradation.

Protocol B: Preparation of Anhydrous DMSO Stock (50 mM)
  • Self-Validating Step: The use of a desiccator and inert gas overlay prevents moisture ingress, validated by long-term optical clarity without the need for reheating.

  • Preparation: Purge a new, unopened bottle of anhydrous DMSO with dry argon or nitrogen gas.

  • Weighing: Weigh 8.63 mg of 4-MNA HCl into a dry, amber glass vial.

  • Solvation: Add 1.0 mL of the anhydrous DMSO.

  • Dissolution: Vortex for 2-5 minutes. If the solution appears cloudy, place the vial in a bath sonicator at room temperature for 10 minutes until completely clear[2].

  • Aliquoting: Divide into single-use aliquots (e.g., 20 µL) under a dry atmosphere.

  • Storage: Store at -20°C or -80°C in a tightly sealed container with desiccant[2].

Part 4: Troubleshooting Workflow Visualization

Follow this logical decision tree when encountering unexpected precipitation of 4-MNA HCl in your assays.

G Start 4-MNA HCl Precipitation Detected Solvent Identify Primary Solvent Start->Solvent Water Aqueous / Buffer Solvent->Water DMSO DMSO Stock Solvent->DMSO pH Check pH & Common Ions (Cl- levels) Water->pH WaterAbs Assess Water Absorption (Hygroscopic DMSO) DMSO->WaterAbs Action1 Adjust pH < pKa Reduce Buffer Salts pH->Action1 Action2 Warm to 37°C & Sonicate Use Anhydrous DMSO WaterAbs->Action2

Troubleshooting logic tree for 4-MNA HCl solubility issues in aqueous and DMSO solvents.

References[2] Title: impact of hygroscopic DMSO on OPC-14523 hydrochloride solubility - Benchchem: Troubleshooting Steps

Source: benchchem.com URL: [3] Title: Potent Uncompetitive Inhibitors of Nicotinamide N-Methyltransferase (NNMT) as In Vivo Chemical Probes | Journal of Medicinal Chemistry Source: acs.org URL: [1] Title: 98-92-0(Nicotinamide) Product Description - ChemicalBook Source: chemicalbook.com URL:

Sources

Technical Support Center: Optimizing pH for 4-Methylnicotinamide Hydrochloride Stability in Cell Culture Media

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: 4-Methylnicotinamide hydrochloride (4-MN-HCl) is a derivative of nicotinamide (Vitamin B3) and belongs to a class of compounds pivotal in cellular metabolism and signaling research. As with many small molecules, its stability in aqueous solutions like cell culture media is paramount for generating reproducible and reliable experimental data. A critical, often overlooked, factor governing the stability of such compounds is the pH of the medium. This guide provides researchers, scientists, and drug development professionals with a comprehensive set of FAQs, troubleshooting strategies, and validated protocols to ensure the optimal stability and efficacy of 4-Methylnicotinamide hydrochloride in your cell culture experiments.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the optimal pH range for 4-Methylnicotinamide hydrochloride in cell culture media?

The optimal pH for maintaining the stability of 4-MN-HCl is within the physiological range typical for most mammalian cell cultures, generally pH 7.2 to 7.4 [1]. Nicotinamide and its derivatives are susceptible to hydrolysis, particularly under alkaline conditions. While slightly acidic conditions might slow the degradation of the nicotinamide moiety, the primary consideration must be the health of the cells being cultured, which dictates a neutral pH environment[1]. It is crucial to empirically validate the compound's stability within the specific medium and conditions of your experiment.

Q2: What are the primary factors that cause 4-MN-HCl to degrade in cell culture?

The primary factors influencing the stability of 4-MN-HCl are:

  • pH: This is the most critical factor. The amide group in the nicotinamide structure is vulnerable to base-catalyzed hydrolysis. As the pH of the culture medium increases above 7.4, the rate of degradation can accelerate significantly. Conversely, highly acidic conditions can also promote hydrolysis.

  • Temperature: Standard cell culture incubation at 37°C accelerates chemical reactions, including hydrolysis, compared to storage at 4°C or -20°C[2]. Prolonged incubation will lead to a greater percentage of degradation.

  • Time: Degradation is a time-dependent process. The longer the compound remains in the aqueous medium at 37°C, the greater the extent of degradation will be[3]. This is why preparing fresh solutions is a common recommendation[4].

Q3: What are the degradation products of 4-MN-HCl, and are they a concern?

The primary degradation pathway for 4-MN-HCl in aqueous media is the hydrolysis of the amide bond, yielding 4-Methylnicotinic acid [5][6][7].

Why this is a concern: The degradation product, 4-Methylnicotinic acid, is a different chemical entity with distinct physicochemical properties and potentially different biological activities[5]. Its accumulation in the culture medium can lead to:

  • Confounded Results: The observed biological effect may be a combination of the parent compound and its degradation product.

  • Reduced Potency: As the concentration of the active parent compound decreases, the intended biological effect will diminish, leading to inconsistent results.

  • Altered Cellular Metabolism: Nicotinic acid and nicotinamide are precursors in different branches of NAD+ biosynthesis, and their analogs may have similarly distinct metabolic fates.

Q4: How should I prepare and store my stock solutions of 4-MN-HCl?

Proper preparation and storage of stock solutions are critical to minimize degradation before the compound is even introduced to your cells.

  • Solvent Choice: Prepare a high-concentration stock solution in a solvent where the compound is highly soluble and stable, such as sterile dimethyl sulfoxide (DMSO) or ethanol. For direct aqueous preparation, use a stable, sterile buffer like PBS (pH 7.2).

  • Aliquoting: Immediately after preparation, divide the stock solution into small, single-use aliquots. This practice is crucial to avoid repeated freeze-thaw cycles, which can accelerate degradation and introduce contamination.

  • Storage Conditions: Store aliquots at -20°C or -80°C in tightly sealed, light-protected tubes. While a crystalline solid may be stable for years, solutions are far more labile[4]. It is best practice to use a stock solution within a few weeks to a month of preparation.

  • Working Solutions: Always prepare working solutions fresh for each experiment by diluting the stock solution directly into the pre-warmed cell culture medium[4]. Do not store diluted working solutions.

Q5: The phenol red indicator in my media has turned yellow or bright pink/purple. How does this affect my compound?

The color of the phenol red indicator is a direct visual cue of the medium's pH:

  • Yellow: Indicates an acidic pH (below ~6.8). This is typically caused by high metabolic activity and the production of lactic acid. While some nicotinamide analogs are more stable at slightly acidic pH, this environment is stressful for most cells.

  • Bright Pink/Purple: Indicates an alkaline pH (above ~8.0). This often occurs when cultures are handled for extended periods outside a CO2 incubator, allowing CO2 to off-gas from the bicarbonate buffer system. An alkaline environment will significantly accelerate the hydrolytic degradation of 4-MN-HCl.

In either case, a significant color change signals a suboptimal environment for both your cells and your compound.

Section 2: Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Solution(s)
Inconsistent experimental results between replicates or experiments.Compound Degradation: The stock solution may have degraded due to improper storage, or the compound is unstable in the working solution over the experiment's duration.1. Prepare Fresh Solutions: Always make working solutions fresh from a properly stored, single-use stock aliquot for each experiment[4].2. Validate Stability: Perform a time-course experiment, collecting media samples at T=0 and at the end of the experiment. Analyze by HPLC to quantify the remaining parent compound (See Protocol 3).3. Strengthen Buffering: If media pH is shifting, consider using a medium supplemented with HEPES (10-25 mM) for more robust pH control[8].
Loss of compound efficacy in long-term cultures (>48 hours).pH Shift in Media: High cell density increases lactic acid production, lowering the pH. Conversely, frequent handling can raise pH. Cumulative Degradation: Over extended periods, even a slow degradation rate results in a significant loss of the active compound[3].1. Monitor and Adjust pH: Visually check the phenol red indicator daily. If acidification occurs, change the medium more frequently.2. Use HEPES Buffer: HEPES provides strong buffering capacity in the physiological pH range (pKa ≈ 7.3 at 37°C), making the medium less susceptible to metabolic pH shifts[9][10].3. Replenish Compound: For very long experiments, consider a partial media change that includes freshly diluted compound.
Unexpected or off-target cellular phenotype. Bioactivity of Degradation Products: The primary degradant, 4-Methylnicotinic acid, may have its own biological effects that are confounding your results[5].1. Confirm Compound Integrity: Analyze your media at the end of the experiment via HPLC or LC-MS/MS to check for the presence of major degradation peaks.2. Run Controls: If possible, obtain a standard of the potential degradation product (4-Methylnicotinic acid) and test its effect on your cells in a separate control experiment.
Precipitation of the compound when added to the cell culture medium.Poor Solubility: The compound's solubility limit may have been exceeded at the working concentration and pH.Solvent Shock: Adding a large volume of organic solvent stock to the aqueous medium can cause the compound to crash out.1. Check Solubility Limits: Verify the solubility of 4-MN-HCl in aqueous solutions at physiological pH.2. Modify Dilution: Ensure the final concentration of the organic solvent (e.g., DMSO) in your culture medium is low (typically <0.5%) to maintain solubility and avoid cytotoxicity. Prepare an intermediate dilution in sterile PBS if necessary.

Section 3: Experimental Protocols

Protocol 1: Preparation and Storage of a 4-MN-HCl Stock Solution

This protocol describes the best practices for preparing a stable, concentrated stock solution.

Materials:

  • 4-Methylnicotinamide hydrochloride (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO), sterile-filtered

  • Sterile, conical-bottom microcentrifuge tubes (1.5 mL), preferably amber or light-blocking

  • Calibrated analytical balance and weighing paper

  • Calibrated pipettes and sterile tips

Procedure:

  • Calculation: Determine the mass of 4-MN-HCl needed to prepare a stock solution of desired concentration (e.g., 10 mM or 50 mM).

  • Weighing: In a sterile environment (e.g., a laminar flow hood), accurately weigh the calculated amount of solid 4-MN-HCl.

  • Dissolution: Transfer the solid to a sterile tube and add the calculated volume of anhydrous DMSO to achieve the final concentration.

  • Mixing: Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming (<37°C) may be used if necessary, but avoid excessive heat.

  • Aliquoting: Immediately dispense the stock solution into single-use volumes (e.g., 10-20 µL) in sterile, clearly labeled microcentrifuge tubes.

  • Storage: Tightly cap the aliquots, wrap the tube rack in parafilm for extra security against evaporation, and store at -80°C.

  • Documentation: Record the compound name, concentration, date of preparation, and solvent on the storage box.

Protocol 2: Adjusting and Validating Final Media pH

This protocol ensures your final experimental medium is at the optimal pH after the addition of 4-MN-HCl and any other supplements.

Materials:

  • Base cell culture medium (e.g., DMEM)

  • Supplements (e.g., FBS, Penicillin-Streptomycin)

  • HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid) solution (1 M, sterile) (optional)

  • Sterile 1 N HCl and 1 N NaOH for adjustment

  • Calibrated pH meter with a sterile probe

  • Sterile serological pipettes and tubes

Procedure:

  • Prepare Base Medium: To a sterile container, add the base medium and all required supplements (FBS, etc.), as these can slightly alter the pH.

  • Add HEPES (Optional but Recommended): For enhanced buffering, add HEPES solution to a final concentration of 10-25 mM[8]. HEPES offers superior pH stability, especially when cells are handled outside of a CO2 incubator[9].

  • Warm to Operating Temperature: Warm a small, representative sample of the medium to the temperature at which you will use it (typically 37°C), as pH is temperature-dependent.

  • Calibrate and Measure pH: Calibrate the pH meter according to the manufacturer's instructions. Aseptically measure the pH of the warmed medium sample.

  • Adjust pH:

    • If the pH is too high, add sterile 1 N HCl dropwise, mixing gently between additions.

    • If the pH is too low, add sterile 1 N NaOH dropwise.

    • Aim for a target pH of 7.2-7.4 .

  • Final Check: Once the target pH is reached, allow the medium to equilibrate for 15-20 minutes and re-measure to ensure stability.

  • Sterile Filtration: If significant volumes of acid/base were added, or if sterility is a concern, sterile-filter the final medium through a 0.22 µm filter.

  • Add Compound: The final step before adding the medium to cells is to add the freshly thawed aliquot of your 4-MN-HCl stock solution.

Protocol 3: Basic HPLC-UV Method for Stability Assessment

This protocol provides a starting point for quantifying the degradation of 4-MN-HCl in your cell culture medium over time.

Objective: To determine the percentage of 4-MN-HCl remaining after a specific incubation period.

Procedure:

  • Sample Collection:

    • Prepare your complete cell culture medium containing 4-MN-HCl at your final working concentration.

    • Immediately take a "T=0" sample (e.g., 1 mL).

    • Place the remaining medium in a 37°C, 5% CO2 incubator.

    • After your desired time point (e.g., 24, 48, 72 hours), take a "T=final" sample.

    • Immediately freeze all samples at -80°C until analysis.

  • Sample Preparation:

    • Thaw samples on ice.

    • To precipitate proteins from the medium, add 2 volumes of ice-cold acetonitrile (e.g., 1 mL acetonitrile to 500 µL sample)[11].

    • Vortex vigorously for 30 seconds and centrifuge at >12,000 x g for 10 minutes at 4°C.

    • Carefully transfer the clear supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried extract in 100-200 µL of the initial mobile phase[11].

    • Transfer to an HPLC vial for analysis.

  • HPLC Conditions (Starting Point):

    • Column: C18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm)[12].

    • Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., 20 mM ammonium formate, pH adjusted to 3.5 with formic acid) and an organic solvent (e.g., acetonitrile or methanol)[11][13].

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector set at a wavelength appropriate for the nicotinamide chromophore (typically ~265 nm).

    • Injection Volume: 10-20 µL.

  • Data Analysis:

    • Prepare a standard curve using known concentrations of 4-MN-HCl in the same medium and process them identically to the samples.

    • Integrate the peak area corresponding to 4-MN-HCl in the T=0 and T=final samples.

    • Calculate the concentration at each time point using the standard curve.

    • Determine the percent remaining: (Concentration_final / Concentration_T=0) * 100.

Section 4: Visualizations and Data Summary

Workflow for Compound Preparation and Use

Workflow cluster_prep Stock Solution Preparation cluster_exp Experimental Use prep_start Weigh 4-MN-HCl Solid dissolve Dissolve in Anhydrous DMSO prep_start->dissolve aliquot Aliquot into Single-Use Tubes dissolve->aliquot store Store at -80°C aliquot->store thaw Thaw One Aliquot store->thaw add_compound Add 4-MN-HCl to Media thaw->add_compound prepare_media Prepare Complete Media (with HEPES buffer) check_ph Validate Media pH (7.2-7.4) prepare_media->check_ph check_ph->add_compound pH OK add_to_cells Add Medicated Media to Cells add_compound->add_to_cells incubate Incubate (37°C, 5% CO2) add_to_cells->incubate

Caption: Workflow for preparing and using 4-MN-HCl in cell culture.

Proposed Hydrolytic Degradation Pathway

Degradation mol1 4-Methylnicotinamide mol2 4-Methylnicotinic Acid mol1->mol2 Hydrolysis (+ OH⁻, 37°C)

Caption: Proposed primary degradation pathway for 4-MN-HCl in media.

Table: pH Stability of Related Nicotinamide Compounds

This table summarizes stability data for structurally related compounds to provide context for the behavior of 4-MN-HCl.

CompoundOptimal pH Range/ConditionDegradation FactorsReference(s)
Nicotinamide Generally stable at neutral pH (7.2-7.4)Hydrolyzes to nicotinic acid under acidic or basic conditions.[14]
β-NAD+ Aqueous solutions most stable between pH 2-6.Rapidly degraded by heat and in alkaline solutions.[15]
NADH Most stable in Tris buffer at pH 8.5 (compared to HEPES and Phosphate).Degradation increases with temperature and is buffer-dependent.[2]
Methylnicotinate Excellent stability in aqueous solution at 4°C.Slow hydrolysis to nicotinic acid (~0.5% per year at 4°C).[3][16]

References

  • Captivate Bio. (n.d.). Understanding pH and Osmolality in Cell Culture Media. Retrieved from [Link]

  • Cellculture2. (2024, February 27). The components of the cell culture medium: HEPES. Altervista. Retrieved from [Link]

  • Scientific Bioprocessing, Inc. (n.d.). pH In Cell Culture - How Does pH Buffered Culture Media Work? Retrieved from [Link]

  • Limon, J. J., et al. (2022). HEPES-buffering of bicarbonate-containing culture medium perturbs lysosomal glucocerebrosidase activity. PMC. Retrieved from [Link]

  • Ross, B. M., et al. (2008). Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'. PMC. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Methylnicotinic acid Hydrochloride (CID 2796506). PubChem. Retrieved from [Link]

  • Szafarz, M., et al. (2010). Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography. bevital. Retrieved from [Link]

  • Szafarz, M., et al. (2010). Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS). PubMed. Retrieved from [Link]

  • Szafarz, M., et al. (2010). Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS). ResearchGate. Retrieved from [Link]

  • Shultz, M. D., et al. (2018). Mechanism and kinetics of turnover inhibitors of nicotinamide N-methyl transferase in vitro and in vivo. PMC. Retrieved from [Link]

  • Google Patents. (2015). CN104592106A - Improvement preparation method of nicotinamide.
  • National Renewable Energy Laboratory. (2024). Long-Term Stability of Nicotinamide Cofactors in Common Aqueous Buffers: Implications for Cell-Free Biocatalysis. Retrieved from [Link]

  • Ross, B. M., et al. (2008). Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'. PubMed. Retrieved from [Link]

  • Berti, P. J., et al. (1997). Transition State Structure for the Hydrolysis of NAD + Catalyzed by Diphtheria Toxin. Journal of the American Chemical Society. Retrieved from [Link]

  • Scheuplein, F., et al. (2009). Characterization of Nicotinamidases: Steady-State Kinetic Parameters, Class-wide Inhibition by Nicotinaldehydes and Catalytic Mechanism. PMC. Retrieved from [Link]

  • Dupureur, C. M. (2010). Reaction space for hydrolysis of NAD + to ADPribose and nicotinamide. ResearchGate. Retrieved from [Link]

  • FooDB. (2011, September 21). Showing Compound N-Methylnicotinamide (FDB023115). Retrieved from [Link]

  • Ataman Kimya. (n.d.). NIACINAMIDE. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting UV-Vis Background Noise in 4-Methylnicotinamide Hydrochloride Detection

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Spectrophotometry Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals resolve baseline instability, spectral artifacts, and background noise when analyzing 4-Methylnicotinamide hydrochloride (4-MNA HCl).

Because 4-MNA HCl is a pyridine derivative, its primary UV absorption maxima occur in the deep-to-mid ultraviolet range—specifically around 210 nm and 260–270 nm[1][2]. Operating in this high-energy UV region pushes the optical limits of standard spectrophotometers, making your assays highly susceptible to optical interference.

Part 1: The Causality of Background Noise (Mechanistic Insights)

To effectively eliminate noise, we must first understand its physical and optical origins in the deep UV spectrum. Background noise is rarely a single software glitch; it is typically a symptom of photon starvation at the detector.

  • Optical Material Attenuation: Standard glass and plastic cuvettes absorb heavily below 300 nm[3]. If you attempt to measure the 210 nm or 270 nm peaks of 4-MNA HCl using these materials, the cuvette itself acts as a physical barrier. The detector receives virtually no light, interpreting the resulting electronic static as high background noise.

  • Deuterium Lamp Decay: UV-Vis systems utilize a deuterium (D₂) lamp for the 190–340 nm range[3]. Over time, the energy output of the D₂ lamp degrades exponentially in the deep UV region. A dying lamp will cause random spectral noise specifically at the 210 nm peak of 4-MNA HCl, even if the visible spectrum appears perfectly stable[4].

  • Stray Light Interference: Stray light is any parasitic radiation that reaches the detector without passing through the sample[5]. In the deep UV region, stray light causes deviations from Beer-Lambert linearity and artificially suppresses absorbance peaks, manifesting as a noisy, flattened baseline[6].

  • Signal-Averaging Deficits: The monochromator in your instrument moves at a continuous rate[7]. If the scan speed is set too high, the detector spends an insufficient amount of time looking at each wavelength. This lack of signal integration time prevents the system from averaging out random electronic fluctuations, resulting in a "jagged" spectrum[7].

Part 2: Self-Validating Troubleshooting Protocols

Do not change multiple variables at once. Follow this self-validating workflow to systematically isolate and eliminate the source of the noise.

Protocol A: Optical Path and Baseline Validation

This establishes a ground-truth baseline to ensure the instrument's optics are fundamentally sound before introducing your sample.

  • Empty Compartment Check: Remove all cuvettes from the sample and reference holders. Close the lid to block ambient light and perform a baseline measurement[5][8]. A perfectly functioning spectrophotometer should read 0.000 ± 0.005 Abs[9]. If you see high noise here, the issue is hardware-related (lamp or detector).

  • Cuvette Matching: Insert two clean, empty, high-purity quartz cuvettes (10 mm path length) into the reference and sample holders[3]. Run a scan from 190 nm to 400 nm. If the baseline offsets significantly from zero, your cuvettes are mismatched, scratched, or contaminated[4].

  • Solvent Blanking: Fill both quartz cuvettes with your exact diluent (e.g., HPLC-grade water or acetonitrile). Perform a full baseline correction[3]. This step stores the optical signature of the solvent and subtracts it from future scans, neutralizing inherent solvent absorbance[8].

Protocol B: Instrument Parameter Optimization

If the hardware is sound but the 4-MNA HCl spectrum is still noisy, adjust the acquisition parameters.

  • Decrease Scan Speed: Navigate to your method settings and change the scan speed from "Fast" to "Medium" or "Slow." A slower scan speed increases the signal-averaging time at each data point, allowing the detector to integrate more photons and drastically lowering random noise[7].

  • Optimize Slit Width (Bandwidth): A narrower slit improves peak resolution but starves the detector of light[3]. If you are analyzing 4-MNA HCl at low concentrations and experiencing noise, slightly widen the slit (e.g., from 1 nm to 2 nm). This increases photon throughput, improving the Signal-to-Noise (S/N) ratio.

  • Concentration Adjustment: Ensure your 4-MNA HCl sample maximum absorbance is between 0.1 and 1.0 Abs. If absorbance exceeds 2.0, the sample is absorbing >99% of the light, causing intense light scattering and erroneous, noisy readings[10]. Dilute the sample and re-measure.

Part 3: Frequently Asked Questions (FAQs)

Q: Why is my baseline drifting specifically at the 210 nm peak, but perfectly smooth at the 270 nm peak? A: The 210 nm peak resides in the extreme deep UV region. At this wavelength, the deuterium lamp's energy output is naturally weaker, and solvent interference (UV cutoff) is highest[3][10]. Trace impurities in your solvent, or even dissolved oxygen, can cause light scattering here. Ensure you are using ultra-pure, degassed HPLC-grade solvents.

Q: How do I definitively test if stray light is causing my background noise? A: You must perform a cut-off filter test according to USP <857> standards[6][9]. To test the deep UV region relevant to 4-MNA HCl, place a 10 g/L Sodium Iodide (NaI) or Potassium Chloride (KCl) solution in the optical path. These solutions are completely opaque at 220 nm and 200 nm, respectively[4][9]. Any transmittance detected at these wavelengths is definitively stray light[6].

Q: Can I use a standard blanking procedure instead of a full baseline correction? A: No. Simple "auto-zeroing" only sets the absorbance to zero at one specific wavelength. A full baseline correction scans the entire wavelength range (e.g., 190–400 nm) and corrects for background noise dynamically across the entire spectrum, which is critical for viewing both the 210 nm and 270 nm peaks of 4-MNA HCl accurately[3][8].

Part 4: Quantitative Data Summaries

Table 1: Solvent UV Cutoffs vs. 4-MNA HCl Detection

Selecting a solvent with a UV cutoff above the absorption maxima of 4-MNA HCl will result in total photon absorption and extreme noise.

Solvent / MaterialUV Cutoff (nm)Suitability for 4-MNA HCl (210 nm & 270 nm)
HPLC-Grade Water 190 nmIdeal (Transparent across all peaks)
Acetonitrile (HPLC) 190 nmIdeal (Transparent across all peaks)
Methanol 205 nmMarginal (May cause noise at the 210 nm peak)
Acetone 330 nmUnsuitable (Completely masks both peaks)
Standard Glass Cuvette ~300 nmUnsuitable (Blocks all UV light)[3]
Quartz Cuvette ~190 nmRequired (Allows deep UV transmission)[3]
Table 2: Stray Light Diagnostic Standards (USP <857>)

Use these standard solutions to diagnose stray light interference in your spectrophotometer[6][9].

Standard MaterialCut-off WavelengthDiagnostic Purpose for 4-MNA HCl
Potassium Chloride (KCl) 200 nmValidates optics for the 210 nm absorption peak[4][6].
Sodium Iodide (NaI) 220 nm / 259 nmValidates optics for the 260-270 nm absorption peak[6][9].
Acetone 325 nmGeneral visible/near-UV stray light check[6].

Part 5: Diagnostic Workflow Visualization

Workflow Start High Background Noise in 4-MNA HCl Detection CheckWavelength Are peaks at 210 nm or 260-270 nm noisy? Start->CheckWavelength CuvetteCheck Verify Cuvette Material (Must use Quartz) CheckWavelength->CuvetteCheck Yes SolventCheck Check Solvent UV Cutoff (Use HPLC Grade) CuvetteCheck->SolventCheck LampCheck Check Deuterium Lamp (>1000 hours?) SolventCheck->LampCheck ReplaceLamp Replace D2 Lamp & Recalibrate LampCheck->ReplaceLamp Yes StrayLight Perform Stray Light Test (NaI / KCl Filter) LampCheck->StrayLight No Success Noise Reduced, High S/N Ratio ReplaceLamp->Success AdjustParams Decrease Scan Speed & Optimize Slit Width StrayLight->AdjustParams AdjustParams->Success

Diagnostic workflow for isolating and resolving UV-Vis background noise in 4-MNA HCl analysis.

Sources

Technical Support Center: Resolving Peak Tailing in 4-Methylnicotinamide Hydrochloride Chromatography

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently encounter peak shape distortions when analyzing polar, basic compounds like 4-Methylnicotinamide hydrochloride. Peak tailing is not merely an aesthetic issue; it compromises resolution, integration accuracy, and quantitative reliability.

This guide is designed to move beyond basic troubleshooting. We will dissect the chemical causality of peak tailing, explore engineered stationary phase solutions, and provide self-validating protocols to ensure your liquid chromatography (LC) methods are robust and reproducible.

Part 1: Workflow Diagnostics

Before altering mobile phase chemistry, it is critical to follow a logical diagnostic workflow to isolate the root cause of the peak distortion.

Workflow Start Analyze 4-Methylnicotinamide Peak Asymmetry (As) CheckAsym Is As > 1.5? Start->CheckAsym pHCheck Check Mobile Phase pH Is pH > 4.0? CheckAsym->pHCheck Yes (Tailing Detected) Good Optimal Chromatography Proceed to Quantitation CheckAsym->Good No (Symmetric Peak) LowerpH Lower pH to 2.5 (Protonate Silanols) pHCheck->LowerpH Yes CheckCol Evaluate Column Chemistry (Use End-capped or HILIC) pHCheck->CheckCol No LowerpH->CheckCol If tailing persists

Fig 1: Decision tree for troubleshooting 4-Methylnicotinamide peak tailing.

Part 2: Mechanistic Deep Dive (FAQs)

Q1: Why does 4-Methylnicotinamide hydrochloride consistently exhibit peak tailing on standard C18 columns?

A: The root cause is a dual retention mechanism. In reversed-phase liquid chromatography (RPLC), retention is primarily driven by hydrophobic interactions. However, 4-Methylnicotinamide hydrochloride is a basic compound (cationic in solution). Traditional silica-based columns contain residual, unbonded silanol groups (-Si-OH) on their surface. When these silanols ionize, they create secondary ion-exchange sites that strongly interact with basic analytes, severely distorting peak symmetry and causing the trailing edge of the peak to elongate 1[1].

Q2: How does the mobile phase pH dictate this interaction?

A: The causality lies in the pKa of the functional groups involved. The pKa of standard silica silanols is typically between 4.0 and 5.0. If you operate your mobile phase at a pH > 6.0, the vast majority of these silanol groups are deprotonated into negatively charged silanoate ions (-Si-O⁻) 2[2]. Because 4-Methylnicotinamide retains a positive charge, it acts as a counter-ion, leading to strong electrostatic attraction. Lowering the mobile phase pH below 3.0 ensures the full protonation of these residual silanol groups, neutralizing them and shutting down the secondary ion-exchange pathway3[3].

Mechanism cluster_0 pH > 4.0 (Sub-optimal) cluster_1 pH < 3.0 (Optimized) Analyte 4-Methylnicotinamide (Cationic Base) Silanol_Ionized Ionized Silanol (-Si-O⁻) Analyte->Silanol_Ionized Electrostatic Attraction Silanol_Neutral Neutral Silanol (-Si-OH) Analyte->Silanol_Neutral Suppressed Interaction Interaction1 Strong Ion-Exchange (Peak Tailing) Silanol_Ionized->Interaction1 Interaction2 Hydrophobic Only (Symmetric Peak) Silanol_Neutral->Interaction2

Fig 2: Mechanistic impact of mobile phase pH on silanol ionization and analyte interaction.

Q3: I cannot change my column. How do I correct tailing chemically?

A: If you are locked into a specific "Type-A" or older C18 column, you can introduce a competing base (silanol suppressor) such as Triethylamine (TEA) at a concentration of 5 mM 4[4]. TEA is a small, highly basic molecule that aggressively associates with anionic silanol groups, effectively "masking" them. Because TEA outcompetes 4-Methylnicotinamide for these active sites, your analyte is forced to interact solely via the hydrophobic stationary phase, restoring peak symmetry.

Q4: What stationary phases are engineered to prevent this issue entirely?
  • Solid-Core / Advanced End-capped C18: Columns utilizing ultra-high purity "Type-B" silica with advanced end-capping (e.g., CORTECS Premier T3) physically block residual silanols, driving the USP tailing factor close to an ideal 1.0 .

  • HILIC (Hydrophilic Interaction Liquid Chromatography): Because 4-Methylnicotinamide is highly polar, a HILIC column (e.g., Amide-bonded phase) provides orthogonal retention. In HILIC mode, silica or amide columns are operated with high organic solvent concentrations, and basic compounds elute with excellent peak shapes without the severe tailing seen in RPLC 5[5].

Part 3: Self-Validating Experimental Protocols

To ensure scientific integrity, troubleshooting must be self-validating. The following protocols decouple physical system issues (like dead volume) from chemical interactions.

Protocol 1: Low-pH Buffer Optimization & System Validation

Objective: Neutralize silanol activity and validate that tailing is chemical, not physical.

  • Prepare Buffer: Formulate a 20 mM Potassium Phosphate buffer. Adjust the pH to exactly 2.5 using phosphoric acid. (Note: Ensure your column is stable at pH < 3.0).

  • Equilibrate: Flush the system with the new mobile phase (e.g., 95% Buffer / 5% Methanol) for at least 10 column volumes.

  • Self-Validation Check (Critical): Inject a neutral, unretained marker such as Uracil.

    • Causality: Uracil does not interact with silanols. If the Uracil peak is asymmetric or tails, your issue is physical (e.g., a void in the column bed, or improper PEEK tubing fittings) . If Uracil is perfectly symmetric, proceed to step 4.

  • Analyze: Inject 4-Methylnicotinamide hydrochloride. Measure the USP Tailing Factor (As). A reduction in As confirms silanol ionization was the root cause.

Protocol 2: Competing Base (TEA) Addition

Objective: Mask active silanols on legacy columns without dropping the pH to extreme levels.

  • Modify Mobile Phase: To your existing aqueous mobile phase, add Triethylamine (TEA) to achieve a final concentration of 5 mM 4[4].

  • Titrate: TEA will drastically raise the pH. Titrate the solution back to your target pH (e.g., pH 3.5 - 4.0) using an appropriate acid (e.g., formic or phosphoric acid).

  • Equilibrate & Inject: Run the method.

    • Causality: If peak shape improves dramatically, this self-validates that the TEA successfully saturated the cation-exchange sites on the silica surface, proving the column's end-capping was insufficient for your analyte.

Part 4: Quantitative Benchmarks

Use the following table to benchmark your experimental results against industry standards for nicotinamide derivatives.

Chromatographic ConditionExpected USP Tailing Factor (As)Resolution StatusMechanistic Reason
Standard C18, pH 7.0> 2.0Severe TailingSilanols fully ionized; maximum ion-exchange.
Standard C18, pH 2.51.4 - 1.6AcceptableSilanols protonated; hydrophobic retention dominates.
Standard C18 + 5 mM TEA1.1 - 1.3OptimalTEA competitively masks residual active sites.
Solid-Core T3, pH 2.51.0 - 1.1Ideal / BaselineHigh-purity silica + advanced end-capping prevents interaction.
HILIC (Amide), pH 5.81.0 - 1.2Ideal (Orthogonal)Analyte partitions into aqueous layer; no RPLC silanol effect.

References

  • Element Lab Solutions. "Peak Tailing in HPLC." [Link]

  • Chrom Tech, Inc. "What Causes Peak Tailing in HPLC?"[Link]

  • Waters Corporation. "Troubleshooting Peak Shape Problems in HPLC." [Link]

  • Phenomenex. "HPLC Tech Tip: Peak Tailing of Basic Analytes." [Link]

  • ACE HPLC. "HPLC Troubleshooting Guide." [Link]

  • MDPI. "Development and Validation of an HPLC-PDA Method for NMN Quantification in Commercial Pet Foods." [Link]

  • Waters Corporation. "Separation of Water-Soluble Vitamins on Legacy HPLC Columns Compared to CORTECS Premier HPLC Columns."[Link]

Sources

Validation & Comparative

A Comprehensive Guide to NNMT Activity and NAD+ Metabolism Assays: 4-Methylnicotinamide Hydrochloride vs. Nicotinamide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of NAD+ metabolism and epigenetic regulation, Nicotinamide N-methyltransferase (NNMT) has emerged as a critical metabolic sink that regulates the bioavailability of nicotinamide (NAM) and S-adenosylmethionine (SAM)[1]. Accurate quantification of NNMT activity is essential for evaluating NAD+ salvage pathway dynamics and screening novel NNMT inhibitors.

While NAM serves as the endogenous physiological substrate, 4-Methylnicotinamide (4-MN) hydrochloride has been engineered as a highly efficient synthetic analog specifically optimized for in vitro assay environments. As a Senior Application Scientist, I have structured this guide to provide an objective, data-driven comparison of these two substrates, detailing their kinetic profiles, mechanistic advantages, and validated experimental protocols.

Mechanistic Role in NAD+ Metabolism

NNMT catalyzes the transfer of a methyl group from SAM to NAM, producing 1-methylnicotinamide (1-MNA) and S-adenosylhomocysteine (SAH). Because NAM is the primary precursor for oxidized nicotinamide adenine dinucleotide (NAD+), NNMT activity directly limits NAD+ biosynthesis and modulates sirtuin-mediated signaling pathways[1].

When designing biochemical assays, relying solely on NAM can be problematic due to high endogenous background levels in tissue lysates and the requirement for complex LC-MS/MS setups to detect 1-MNA. To circumvent this, 4-Methylnicotinamide was introduced. NNMT efficiently methylates 4-MN to form 1,4-dimethylnicotinamide, which, unlike 1-MNA, readily undergoes nucleophilic condensation with ketones (like 4-methoxybenzaldehyde) in alkaline conditions to form a highly fluorescent 2,7-naphthyridine derivative[2]. This distinct chemical property allows for rapid, high-throughput fluorometric quantification without baseline interference.

NNMT_Pathways cluster_0 Physiological Substrate (NAM) cluster_1 Synthetic Assay Substrate (4-MN) SAM SAM (Methyl Donor) NNMT NNMT Enzyme SAM->NNMT MNA 1-Methylnicotinamide (1-MNA) NNMT->MNA Methylation DMN 1,4-Dimethylnicotinamide NNMT->DMN Methylation NAM Nicotinamide (NAM) NAM->NNMT MN4 4-Methylnicotinamide (4-MN) MN4->NNMT Fluor Fluorescent Derivative DMN->Fluor Derivatization (Alkali + Ketone)

Diagram 1: NNMT-mediated methylation pathways for NAM and 4-MN substrates.

Substrate Kinetics & Performance Comparison

Selecting the appropriate substrate requires understanding their enzymatic kinetics. Experimental data demonstrates that 4-MN actually acts as a superior methyl acceptor compared to the endogenous NAM[3]. The table below summarizes their comparative performance:

ParameterNicotinamide (NAM)4-Methylnicotinamide (4-MN) HCl
Assay Role Endogenous physiological substrateSynthetic high-throughput substrate
Apparent K_m ~0.13 mM~0.19 mM
Relative V_max (Activity) 1.0x (Baseline reference)~1.5x
Methylated Product 1-Methylnicotinamide (1-MNA)1,4-Dimethylnicotinamide
Detection Method LC-MS/MS, HPLC-UVFluorometry, LC-MS/MS
Lysate Background Interference High (Endogenous presence)None (Exogenous analog)
Primary Application Cellular NAD+ flux, in vivo profilingRecombinant HTS, inhibitor screening

Self-Validating Experimental Methodologies

To ensure scientific integrity, every assay must be designed as a self-validating system. The following protocols detail the optimal workflows for both substrates, explaining the causality behind critical experimental choices.

Protocol A: LC-MS/MS Assay using Nicotinamide (NAM)

Objective: Best suited for profiling physiological NNMT activity in cell lines or evaluating competitive inhibitors under endogenous-like conditions.

  • Reaction Setup: Prepare a reaction mixture containing 50 mM Tris-HCl buffer (pH 8.6), 1 mM DTT, 100 μM SAM, and 2 mM NAM. Causality:DTT is mandatory to maintain the non-catalytic cysteine residue (C165) in the NNMT active site in a reduced state, preventing oxidative inactivation[1].

  • Incubation: Add recombinant NNMT (e.g., 550 nM) and incubate at 37°C for 10 to 30 minutes.

  • Reaction Quenching: Transfer a 15 μL aliquot of the reaction into 70 μL of ice-cold acetonitrile containing a stable isotope internal standard (e.g., 10 μM d3-1-MNA). Causality:Acetonitrile instantly denatures the enzyme to lock the kinetic timepoint, while the deuterated standard corrects for any matrix effects or ionization suppression during mass spectrometry[4].

  • Analysis: Centrifuge at 3000 rpm for 5 minutes to pellet precipitated proteins, then analyze the supernatant via LC-MS/MS.

Protocol B: High-Throughput Fluorometric Assay using 4-Methylnicotinamide HCl

Objective: Ideal for high-throughput screening (HTS) of NNMT inhibitors and recombinant enzyme characterization where LC-MS/MS is a bottleneck.

  • Reaction Setup: Combine 50 mM Tris-HCl (pH 8.6), 100 μM SAM, and 2 mM 4-Methylnicotinamide HCl. Causality: The hydrochloride salt of 4-MN is utilized to ensure rapid, complete aqueous solubility and pH stability in the assay buffer, preventing substrate precipitation during initial velocity measurements.

  • Incubation: Initiate the reaction with NNMT and incubate at 37°C for 30 minutes.

  • Quenching & Derivatization: Stop the reaction by adding 20% Trichloroacetic acid (TCA). Subsequently, add 4-methoxybenzaldehyde dissolved in a strong aqueous alkali (e.g., KOH) and heat the mixture briefly. Causality:The alkaline environment deprotonates the intermediate, driving a nucleophilic condensation between the ketone and 1,4-dimethylnicotinamide to force cyclization into a highly fluorescent 2,7-naphthyridine derivative[2].

  • Fluorescence Detection: Measure fluorescence at the specific excitation and emission wavelengths of the naphthyridine derivative.

Assay_Workflow Step1 1. Enzymatic Reaction Incubate NNMT, SAM, and 4-MN HCl at 37°C Step2 2. Reaction Quenching Stop reaction with Acetonitrile (Protein Precipitation) Step1->Step2 Step3 3. Derivatization Add 4-Methoxybenzaldehyde in strong alkali Step2->Step3 Step4 4. Fluorescence Detection Read at Ex/Em specific to 2,7-naphthyridine Step3->Step4 Control Self-Validating Controls | -Enzyme, -SAM, and -Substrate blanks Control->Step1 Validate

Diagram 2: Step-by-step workflow for the 4-MN fluorometric NNMT activity assay.

Strategic Recommendations for Assay Design

To guarantee trustworthiness, both protocols must incorporate a self-validating control matrix:

  • Minus-Enzyme Blank: Validates that product formation is strictly catalytic and not a result of spontaneous chemical methylation.

  • Minus-SAM Blank: Ensures that no background fluorescence or isobaric interference is originating from SAM degradation products[5].

  • Orthogonal Validation: When identifying novel NNMT inhibitors using the 4-MN fluorometric assay, hits should be orthogonally confirmed using the NAM LC-MS/MS assay to rule out compound interference with the derivatization chemistry[5].

References

  • Source: nih.
  • Source: jst.go.
  • Title: Small molecule inhibitors of Nicotinamide N-Methyltransferase (NNMT)
  • Source: acs.

Sources

Comparative Biological Activity Guide: 4-Methylnicotinamide Hydrochloride vs. 1-Methylnicotinamide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the complex landscape of NAD+ metabolism and epigenetic regulation, Nicotinamide N-methyltransferase (NNMT) serves as a critical metabolic hub. It catalyzes the methylation of nicotinamide (NAM) to 1-methylnicotinamide (1-MNA). While 1-MNA is an endogenous metabolite with profound downstream signaling effects, its structural analog, 4-Methylnicotinamide (4-MNA) hydrochloride, serves a distinctly different purpose in research as a high-efficiency analytical substrate.

As a Senior Application Scientist, I have structured this guide to objectively compare their biological activities, mechanisms, and laboratory applications, providing researchers with the causal logic and self-validating protocols needed to utilize these compounds effectively.

Section 1: Mechanistic Divergence & Biological Activity

1-Methylnicotinamide (1-MNA): The Bioactive Modulator

Historically considered an inactive metabolic sink, 1-MNA is now recognized as a potent bioactive molecule that modulates longevity and cardiovascular pathways.

  • SIRT1 Stabilization & NAD+ Salvage: 1-MNA operates through a sophisticated dual mechanism. It acts as a feedback inhibitor of NNMT, conserving NAM for the NAD+ salvage pathway. Concurrently, it directly stabilizes the SIRT1 protein, preventing its degradation and amplifying downstream sirtuin activity (1)[1].

  • Cardiovascular & Endothelial Function: 1-MNA exerts pronounced anti-thrombotic and anti-inflammatory effects by activating the cyclooxygenase-2 (COX-2)/prostacyclin (PGI2) pathway (2)[2]. It also enhances endothelial nitric oxide synthase (eNOS) activity, thereby improving nitric oxide (NO) bioavailability and vascular health (3)[3].

4-Methylnicotinamide (4-MNA) Hydrochloride: The Analytical Probe

In contrast, 4-MNA is not an endogenous metabolite. It is a synthetic analog utilized primarily as an exogenous substrate to probe NNMT activity.

  • Superior Methyl Acceptor: 4-MNA acts as an exogenous substrate for NNMT. Its apparent Km is 0.19 mM, and its relative activity as a methyl acceptor is approximately 1.5 times greater than that of natural nicotinamide (4)[4].

  • Zero-Background Assay Utility: 4-MNA is enzymatically converted by NNMT to 1,4-dimethylnicotinamide. This specific product can be quantified via a fluorescence reaction, allowing researchers to measure NNMT activity without the confounding background interference of endogenous 1-MNA pools (4)[4]. Consequently, 4-MNA is frequently utilized in cellular assays to evaluate the efficacy of novel NNMT inhibitors (5)[5].

Section 2: Quantitative Data Comparison

Feature1-Methylnicotinamide (1-MNA)4-Methylnicotinamide (4-MNA) HCl
Primary Classification Endogenous bioactive metaboliteSynthetic analytical substrate
Role in NNMT Pathway Product & Feedback InhibitorExogenous Substrate
NNMT Kinetics (Apparent Km) ~0.13 mM (for precursor NAM)0.19 mM
Relative Methyl Acceptor Activity 1.0 (Baseline)~1.5x
Downstream Biological Targets SIRT1, COX-2, eNOSNone (Enzymatic conversion only)
Primary Laboratory Application In vivo/in vitro efficacy studies for metabolic and cardiovascular healthFluorometric quantification of NNMT enzymatic activity

Section 3: Visualizing the Metabolic and Analytical Pathways

Pathway NAM Nicotinamide (NAM) NNMT NNMT Enzyme NAM->NNMT Endogenous Substrate OneMNA 1-Methylnicotinamide (1-MNA) NNMT->OneMNA Methylation OneFourMNA 1,4-Dimethylnicotinamide (Fluorometric Product) NNMT->OneFourMNA Methylation (Assay) OneMNA->NNMT Feedback Inhibition SIRT1 SIRT1 Stabilization & NAD+ Salvage OneMNA->SIRT1 Upregulates PGI2 COX-2 / PGI2 Vasoprotection OneMNA->PGI2 Activates FourMNA 4-Methylnicotinamide (4-MNA) FourMNA->NNMT Exogenous Substrate

Mechanistic divergence of 1-MNA signaling vs. 4-MNA enzymatic probing.

Section 4: Experimental Protocols (Self-Validating Systems)

To ensure high-fidelity data generation, the following protocols detail how to utilize both compounds in their respective experimental niches.

Protocol 1: Fluorometric Quantification of NNMT Activity using 4-MNA

Causality & Self-Validation: Measuring baseline NNMT activity using its natural substrate (NAM) is analytically flawed due to fluctuating endogenous pools of NAM and 1-MNA. By introducing 4-MNA, the enzyme generates 1,4-dimethylnicotinamide. This product undergoes a specific derivatization with 4-methoxybenzaldehyde to emit fluorescence, creating a zero-background, self-validating system when plotted against a 1,4-dimethylnicotinamide standard curve (6)[6].

Step-by-Step Methodology:

  • Lysate Preparation: Homogenize tissue or lyse cells in cold 0.9% NaCl or a standard assay buffer. Centrifuge at high speed and collect the supernatant to isolate the cytosolic NNMT fraction.

  • Enzymatic Reaction: Incubate the lysate with 4-MNA (substrate) and S-adenosyl-L-methionine (SAM, methyl donor) at 37°C.

    • Validation Check: Include a parallel reaction with a known NNMT inhibitor (e.g., JBSNF-000088) to confirm that the fluorescence signal is entirely NNMT-dependent.

  • Derivatization: Terminate the reaction and add 4-methoxybenzaldehyde in an aqueous alkaline solution. This reacts specifically with the newly formed 1,4-dimethylnicotinamide to form a fluorescent adduct.

  • Quantification: Measure fluorescence (excitation/emission optimized for the adduct). Calculate NNMT specific activity (pmol/min/mg protein) using the standard curve.

Workflow Step1 Prepare Lysate (NNMT Source) Step2 Add 4-MNA + SAM Cofactor Step1->Step2 Step3 Incubate 37°C (Methylation) Step2->Step3 Step4 Alkaline Derivatization (4-methoxybenzaldehyde) Step3->Step4 Step5 Fluorometric Detection (Ex/Em) Step4->Step5

Self-validating workflow for NNMT activity quantification using 4-MNA.

Protocol 2: Evaluating 1-MNA-Induced Endothelial Activation

Causality & Self-Validation: 1-MNA's vasoprotective effects are mediated by PGI2 release. Because PGI2 is highly unstable (half-life of seconds), directly measuring it is unreliable. This protocol self-validates by quantifying 6-keto-PGF1α (the stable hydration product of PGI2) via ELISA, ensuring an accurate reflection of COX-2/PGI2 pathway activation (2)[2].

Step-by-Step Methodology:

  • Cell Culture: Culture human endothelial cells (e.g., HUVECs) to confluence. Starve in serum-free media to establish a baseline.

  • Treatment: Treat cells with varying concentrations of 1-MNA (e.g., 10 µM to 1 mM).

    • Validation Check: Pre-treat a subset of cells with a COX-2 inhibitor (e.g., celecoxib) to prove that the observed PGI2 release is specifically COX-2 dependent.

  • Supernatant Collection & ELISA: Collect the culture media and immediately assay for 6-keto-PGF1α using a commercial ELISA kit. Normalize the output to total cellular protein concentration.

Section 5: References

1.[2] "1-Methylnicotinamide (MNA), a primary metabolite of nicotinamide, exerts anti-thrombotic activity mediated by a cyclooxygenase-2/prostacyclin pathway", nih.gov. URL: 2.[1] "An Obscure Natural NAD+-Boosting Sirtuin Activator: N1-Methylnicotinamide (1-MNA)", chemrxiv.org. URL: 3.[3] "What is N-1-methylnicotinamide used for?", patsnap.com. URL: 4.[5] "Potent Uncompetitive Inhibitors of Nicotinamide N-Methyltransferase (NNMT) as In Vivo Chemical Probes", acs.org. URL: 5.[4] "Fluorometric Assay of Nicotinamide Methyltransferase with a New Substrate : 4-Methylnicotinamide", jst.go.jp. URL: 6.[6] "Nicotinamide N-methyltransferase (NNMT) and 1-methylnicotinamide (MNA) in experimental hepatitis induced by concanavalin A in the mouse", if-pan.krakow.pl. URL:

Sources

A Researcher's Guide to Benchmarking Novel PARP Inhibitors: A Comparative Analysis of 4-Methylnicotinamide Hydrochloride Against Clinically Approved Standards

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to benchmark emerging Poly (ADP-ribose) polymerase (PARP) inhibitors. As a case study, we will conceptually position 4-Methylnicotinamide hydrochloride, a nicotinamide analog, against the established and clinically significant PARP inhibitors: Olaparib, Rucaparib, Niraparib, and Talazoparib. This document is designed to be an in-depth technical resource, blending foundational theory with actionable experimental protocols.

The Central Role of PARP in Genomic Integrity and Cancer Therapy

Poly (ADP-ribose) polymerases (PARPs) are a family of enzymes critical to the maintenance of genomic stability.[1] PARP1, the most abundant member of this family, acts as a DNA damage sensor, recognizing single-strand breaks (SSBs) and initiating their repair through the Base Excision Repair (BER) pathway.[2][3] Upon detecting a break, PARP1 catalyzes the transfer of ADP-ribose units from its substrate, nicotinamide adenine dinucleotide (NAD+), to itself and other acceptor proteins, forming long poly(ADP-ribose) (PAR) chains.[1][4] These PAR chains serve as a scaffold to recruit other DNA repair proteins.[2]

In cancers with deficiencies in other DNA repair pathways, such as those with mutations in the BRCA1 or BRCA2 genes, cells become heavily reliant on PARP-mediated repair for survival.[5] Inhibiting PARP in these homologous recombination-deficient (HRD) cells leads to an accumulation of unrepaired SSBs, which during DNA replication, collapse into more cytotoxic double-strand breaks (DSBs).[6] Without a functional HR pathway to repair these DSBs, the cells undergo apoptosis, a concept known as synthetic lethality.[7][8]

This targeted approach has led to the development of several potent PARP inhibitors (PARPis) that have revolutionized the treatment of certain cancers, particularly ovarian, breast, prostate, and pancreatic cancers.[5][9][10]

The Landscape of PARP Inhibition: From Endogenous Modulators to High-Potency Drugs

The initial concept for PARP inhibitors stemmed from mimicking the structure of nicotinamide, a natural byproduct of the PARP reaction that acts as a weak feedback inhibitor.[2] This led to the development of first-generation inhibitors like 3-aminobenzamide. While these early compounds were instrumental in elucidating PARP's function, their low potency, requiring concentrations in the millimolar range, limited their therapeutic potential.[11][12]

Modern, clinically approved PARP inhibitors are highly potent nicotinamide mimetics, with IC50 values in the low nanomolar range, demonstrating orders of magnitude greater activity than their predecessors.[13][14] These inhibitors not only block the catalytic activity of PARP but also "trap" the PARP enzyme on the DNA at the site of damage.[1] This trapping of the PARP-DNA complex is a key mechanism of cytotoxicity, as it creates a physical barrier to DNA replication and repair, leading to the formation of DSBs.[15] The trapping potency varies among different PARP inhibitors and is a critical determinant of their anti-cancer efficacy.[15]

Standard-of-Care PARP Inhibitors: A Comparative Overview

The current clinical landscape is dominated by a handful of highly effective PARP inhibitors. Below is a summary of their key characteristics.

InhibitorPARP1 IC50 (nM)PARP2 IC50 (nM)Key Clinical Indications
Olaparib 51Ovarian, Breast, Pancreatic, Prostate Cancer[14]
Rucaparib 1.4 (Ki)N/AOvarian, Prostate Cancer[13]
Niraparib 3.82.1Ovarian Cancer[13]
Talazoparib 0.57N/ABreast Cancer

Note: IC50 and Ki values can vary depending on the assay conditions. The values presented are representative figures from published literature.

4-Methylnicotinamide Hydrochloride: A Hypothetical Challenger

4-Methylnicotinamide hydrochloride is a derivative of nicotinamide. As a structural analog of the endogenous PARP inhibitor, it presents a rational starting point for investigation as a potential PARP inhibitor. While extensive preclinical data for 4-Methylnicotinamide hydrochloride is not publicly available, its benchmarking would follow a standardized set of in vitro and cell-based assays to determine its potency and mechanism of action relative to the established inhibitors.

The following sections will detail the experimental workflows required to comprehensively evaluate a novel compound like 4-Methylnicotinamide hydrochloride.

Experimental Benchmarking Workflows

To rigorously assess the potential of a novel PARP inhibitor, a multi-faceted approach is required, encompassing biochemical assays, cell-based viability and mechanistic studies, and DNA damage assessment.

Workflow for Benchmarking a Novel PARP Inhibitor

G cluster_0 Biochemical Evaluation cluster_1 Cell-Based Characterization cluster_2 Mechanistic Validation biochem_assay PARP Activity Assay (IC50 Determination) trapping_assay PARP Trapping Assay biochem_assay->trapping_assay Potency & MoA cell_viability Cell Viability Assays (e.g., MTS/MTT) in BRCA-proficient and -deficient cells trapping_assay->cell_viability Cellular Context par_level Cellular PAR Level Assay cell_viability->par_level Target Engagement dna_damage DNA Damage Response Assay (γH2AX Staining) par_level->dna_damage Downstream Effects

Caption: Experimental workflow for benchmarking a novel PARP inhibitor.

Biochemical PARP Activity Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against PARP1 and PARP2 enzymes.

Principle: This assay measures the incorporation of biotinylated poly(ADP-ribose) onto histone proteins, which is detected via a streptavidin-horseradish peroxidase (HRP) conjugate and a chemiluminescent substrate.

Protocol:

  • Plate Preparation: Coat a 96-well plate with histone proteins and incubate overnight at 4°C. Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween-20).

  • Reaction Mixture: Prepare a reaction mixture containing recombinant human PARP1 or PARP2 enzyme, activated DNA, and biotinylated NAD+.

  • Inhibitor Addition: Add serial dilutions of the test compound (e.g., 4-Methylnicotinamide hydrochloride) and standard inhibitors (Olaparib, etc.) to the wells. Include a no-inhibitor control.

  • Initiate Reaction: Add the reaction mixture to the wells and incubate at room temperature for 1-2 hours.

  • Detection: Wash the plate and add streptavidin-HRP. Incubate for 1 hour. After another wash, add a chemiluminescent HRP substrate.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Analysis: Calculate the percent inhibition for each concentration relative to the no-inhibitor control and plot a dose-response curve to determine the IC50 value.

Cell Viability Assay

Objective: To assess the cytotoxic effect of the compound on cancer cell lines with and without BRCA mutations, demonstrating synthetic lethality.

Principle: MTS or MTT assays measure the metabolic activity of viable cells. A reduction in metabolic activity is indicative of cell death or inhibition of proliferation.

Protocol:

  • Cell Seeding: Seed BRCA-proficient (e.g., MCF7) and BRCA-deficient (e.g., MDA-MB-436) cells in 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound and standard inhibitors for 72-120 hours.

  • MTS/MTT Addition: Add MTS or MTT reagent to each well and incubate for 1-4 hours.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS).

  • Analysis: Calculate the percentage of cell viability relative to vehicle-treated control cells and determine the IC50 for each cell line. A significantly lower IC50 in the BRCA-deficient cell line is indicative of synthetic lethality.

DNA Damage Response Assay (γH2AX Staining)

Objective: To visualize and quantify the formation of DNA double-strand breaks, a downstream consequence of PARP inhibition.

Principle: The histone variant H2AX is phosphorylated (to form γH2AX) at the sites of DSBs. Immunofluorescent staining of γH2AX foci allows for the quantification of DNA damage.

Protocol:

  • Cell Culture and Treatment: Grow cells on coverslips or in imaging-compatible plates. Treat with the test compound for 24-48 hours.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with a detergent like Triton X-100.

  • Blocking: Block non-specific antibody binding with a blocking buffer (e.g., PBS with 5% BSA).

  • Primary Antibody Incubation: Incubate with a primary antibody against γH2AX.

  • Secondary Antibody Incubation: Wash and incubate with a fluorescently labeled secondary antibody.

  • Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.

  • Imaging and Analysis: Acquire images using a fluorescence microscope and quantify the number of γH2AX foci per nucleus using image analysis software. An increase in γH2AX foci indicates an increase in DSBs.

PARP Signaling and Inhibition Mechanism

G cluster_0 DNA Damage & PARP Activation cluster_1 PARP Inhibition in HR-Deficient Cells DNA_SSB DNA Single-Strand Break (SSB) PARP1 PARP1 DNA_SSB->PARP1 recruits PAR Poly(ADP-ribose) (PAR) PARP1->PAR synthesizes PARPi PARP Inhibitor (e.g., 4-Methylnicotinamide) PARP1->PARPi inhibited by NAD NAD+ NAD->PARP1 substrate DNA_Repair_Proteins DNA Repair Proteins (e.g., XRCC1) PAR->DNA_Repair_Proteins recruits BER Base Excision Repair (BER) DNA_Repair_Proteins->BER facilitates Trapped_PARP Trapped PARP-DNA Complex PARPi->Trapped_PARP causes Replication_Fork_Collapse Replication Fork Collapse Trapped_PARP->Replication_Fork_Collapse DSB DNA Double-Strand Break (DSB) Replication_Fork_Collapse->DSB HR_Deficiency Homologous Recombination Deficiency (e.g., BRCA mutation) DSB->HR_Deficiency cannot be repaired by Apoptosis Apoptosis HR_Deficiency->Apoptosis leads to

Caption: Mechanism of PARP activation and synthetic lethality with PARP inhibitors in HR-deficient cells.

Concluding Remarks for the Research Professional

The benchmarking of a novel PARP inhibitor such as 4-Methylnicotinamide hydrochloride requires a systematic and rigorous evaluation of its biochemical and cellular activities. By comparing its performance against well-characterized, clinically approved inhibitors, researchers can ascertain its potential as a therapeutic agent. The experimental protocols outlined in this guide provide a robust framework for such an investigation. While the PARP inhibitory activity of 4-Methylnicotinamide hydrochloride remains to be fully elucidated, its structural relationship to nicotinamide warrants further exploration. The journey from a nicotinamide analog to a potent, clinically effective PARP inhibitor is a testament to the power of rational drug design, and it is through the meticulous application of the benchmarking principles described herein that the next generation of impactful cancer therapies will be discovered and validated.

References

  • Therapeutic Applications of PARP Inhibitors: Anticancer Therapy and Beyond. PMC, NIH. [Link]

  • Clinical application of PARP inhibitors in ovarian cancer: from molecular mechanisms to the current status. PMC. [Link]

  • PARP inhibitors: clinical development, emerging differences, and the current therapeutic issues. PMC. [Link]

  • Differences in PARP Inhibitors for the Treatment of Ovarian Cancer: Mechanisms of Action, Pharmacology, Safety, and Efficacy. PMC. [Link]

  • Nicotinamide, a Poly [ADP-Ribose] Polymerase 1 (PARP-1) Inhibitor, as an Adjunctive Therapy for the Treatment of Alzheimer's Disease. Frontiers. [Link]

  • Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. PMC. [Link]

  • PARP inhibitors. PubMed. [Link]

  • PARP inhibition by nicotinamide. (A) Nicotinamide inhibits in vitro... ResearchGate. [Link]

  • PARP Inhibitors: Clinical Limitations and Recent Attempts to Overcome Them. MDPI. [Link]

  • What is the mechanism of Hydroxymethylnicotinamide? Patsnap Synapse. [Link]

  • Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer. PubMed. [Link]

  • Evaluation of a novel signature for PARP inhibitor sensitivity prediction using real-world data. ASCO. [Link]

  • Inhibition of nicotinamide dinucleotide salvage pathway counters acquired and intrinsic poly(ADP-ribose) polymerase inhibitor resistance in high-grade serous ovarian cancer. PMC. [Link]

  • Targeting NAD Metabolism: Rational Design, Synthesis and In Vitro Evaluation of NAMPT/PARP1 Dual-Target Inhibitors as Anti-Breast Cancer Agents. PMC. [Link]

  • Role of Nicotinamide in DNA Damage, Mutagenesis, and DNA Repair. PMC, NIH. [Link]

  • Preclinical studies of a PARP targeted, Meitner-Auger emitting, theranostic radiopharmaceutical for metastatic ovarian cancer. PubMed. [Link]

  • NAD+ for DNA Repair: Hidden Mechanisms Behind Cellular Longevity. Roganol. [Link]

  • Design, Synthesis, and In Vitro Evaluation of the Photoactivatable Prodrug of the PARP Inhibitor Talazoparib. MDPI. [Link]

  • Synthetic lethality of PARP and NAMPT inhibition in triple-negative breast cancer cells. EMBO. [Link]

  • Pharmacokinetics and Pharmacodynamics of PARP Inhibitors in Oncology. PMC. [Link]

  • Pilot Trial of Talazoparib (BMN 673), an Oral PARP Inhibitor, in Patients With Advanced Solid Tumors and Deleterious BR. National Cancer Institute. [Link]

  • PARP Inhibitors as Therapeutics: Beyond Modulation of PARylation. MDPI. [Link]

  • Trial watch – inhibiting PARP enzymes for anticancer therapy. PMC, NIH. [Link]

  • Post-chemotherapy maintenance treatment by nicotinamide riboside, a poly ADP ribose polymerase 1 inhibitor, in BRCA mutated advanced ovarian cancer – A perspective. ResearchGate. [Link]

  • Effect of nicotinamide analogues on recovery from DNA damage in C3H10T1/2 cells. PubMed. [Link]

  • Experimental Drug Repairs DNA Damage Caused by Disease. Cedars-Sinai. [Link]

  • Matrix Screen Identifies Synergistic Combination of PARP Inhibitors and Nicotinamide Phosphoribosyltransferase (NAMPT) Inhibitors in Ewing Sarcoma. PMC. [Link]

  • Abstract PR006: Elucidating the effect of PARP inhibitors on MMEJ-mediated DNA repair. ResearchGate. [Link]

  • Various NAD + analogs and probes have been developed to monitor PARP... ResearchGate. [Link]

  • Identification and characterisation of novel, natural product inhibitors of the poly (ADP-ribose) polymerase (PARP) enzyme for. University of Chester. [Link]

  • Examining patient-specific responses to PARP inhibitors in a novel, human induced pluripotent stem cell-based model of breast cancer. PMC. [Link]

  • An Overview of PARP Inhibitors in Ovarian Cancer. Targeted Oncology. [Link]

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Reproducibility of 4-Methylnicotinamide Hydrochloride Yield: A Comparative Synthetic Guide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

4-Methylnicotinamide (4-MNA) hydrochloride is a critical building block in the development of nicotinamide adenine dinucleotide (NAD+) analogues, epigenetic modulators targeting nicotinamide N-methyltransferase (NNMT), and biologically active C-nucleosides 1. For researchers and drug development professionals, achieving a reproducible, high-yield synthesis of the 4-MNA core is often a bottleneck. Traditional methods suffer from low yields, tedious purification steps, and poor scalability.

This guide objectively compares the two primary synthetic pathways—classical ammonolysis vs. alkaline resin-mediated hydration—providing empirical data and self-validating protocols to ensure high-fidelity reproduction of the target hydrochloride salt.

Mechanistic Comparison of Synthetic Pathways

Pathway A: Classical Ammonolysis of Methyl 4-Methylnicotinate

Historically, synthesizing 4-MNA required the drastic and time-consuming preparation of toxic intermediates. To circumvent this, researchers developed a workaround starting from commercially available methyl nicotinate. This pathway involves alkylation and subsequent aromatization with sulfur in refluxing decalin to yield methyl 4-methylnicotinate. The ester is then subjected to ammonolysis using concentrated aqueous ammonia 2.

  • Causality & Limitations: While this route avoids cyanide chemistry, the aromatization step is harsh and generates complex byproducts. Furthermore, the ammonolysis of the sterically hindered 4-methyl ester is kinetically sluggish, requiring up to 4 days of reaction time. The overall yield rarely exceeds 26%, making it a highly inefficient choice for scalable API production [[2]]().

Pathway B: Alkaline Resin-Mediated Hydration of 4-Methyl-3-cyanopyridine

A more modern and highly reproducible alternative utilizes 4-methyl-3-cyanopyridine. The nitrile group undergoes targeted hydration to the amide using the strongly basic anion-exchange resin, Amberlite IRA 410 3.

  • Causality & Advantages: The Amberlite resin provides a localized, high-pH microenvironment that catalyzes the nucleophilic attack of water on the nitrile carbon. Because the catalyst is heterogeneous, it prevents the over-hydrolysis of the resulting amide into 4-methylnicotinic acid—a common failure point when using homogeneous bases like NaOH. This self-limiting system ensures high purity and yields exceeding 85% 3.

Quantitative Yield & Reproducibility Analysis

ParameterPathway A: Classical AmmonolysisPathway B: Resin-Mediated Hydration
Primary Precursor Methyl nicotinate4-Methyl-3-cyanopyridine
Key Reagents Sulfur, Aqueous NH₃Amberlite IRA 410 (OH⁻ form)
Reaction Time 96 - 120 hours12 - 16 hours
Average Yield ~26%>85%
Impurity Profile High (unreacted ester, isomers)Low (trace carboxylic acid)
Scalability Poor (Harsh conditions, low yield)Excellent (Heterogeneous catalyst)
Reproducibility Score Low (3/10)High (9/10)

Pathway Visualization

G A Methyl nicotinate (Starting Material) B Methyl 4-methylnicotinate (Intermediate) A->B Alkylation & Aromatization (Sulfur/Decalin, 3h) D 4-Methylnicotinamide (Free Base) B->D Ammonolysis (Aq. NH3, 4 days) C 4-Methyl-3-cyanopyridine (Starting Material) C->D Alkaline Hydration (Amberlite IRA 410, 12h) E 4-Methylnicotinamide Hydrochloride (Target API) D->E Anhydrous HCl / Ether (Precipitation)

Synthetic pathways to 4-Methylnicotinamide hydrochloride.

Self-Validating Experimental Protocol: Pathway B (Optimized)

To guarantee high reproducibility, the following protocol details the conversion of 4-methyl-3-cyanopyridine to 4-Methylnicotinamide hydrochloride, utilizing the superior Amberlite IRA 410 system.

Phase 1: Resin Preparation (Critical Step)

Causality: Commercially supplied Amberlite IRA 410 is often in the chloride (Cl⁻) form. It must be converted to the hydroxide (OH⁻) form to act as an effective basic catalyst for nitrile hydration.

  • Pack a glass chromatography column with 50 g of Amberlite IRA 410 resin.

  • Elute slowly with 500 mL of 1M NaOH to exchange Cl⁻ for OH⁻ ions.

  • Self-Validation Check: Wash the resin with deionized water until the eluate reaches a neutral pH (pH ~7.0). Failure to neutralize the wash will result in homogeneous base leaching during the reaction, leading to irreversible over-hydrolysis of the target amide into a carboxylic acid.

  • Rinse with 100 mL of absolute ethanol to displace water, then dry under vacuum.

Phase 2: Nitrile Hydration
  • Dissolve 10.0 g (84.6 mmol) of 4-methyl-3-cyanopyridine in 150 mL of absolute ethanol in a 500 mL round-bottom flask.

  • Add 20.0 g of the prepared Amberlite IRA 410 (OH⁻ form) to the solution.

  • Reflux the suspension gently at 78°C for 12-16 hours under continuous magnetic stirring.

  • Self-Validation Check: Monitor reaction completion via TLC (Mobile Phase: Dichloromethane:Methanol 9:1). The reaction is complete when the high-Rf nitrile spot completely disappears.

Phase 3: Work-up and Free Base Isolation
  • Filter the hot reaction mixture through a sintered glass funnel to remove the resin catalyst.

  • Wash the resin bed with 50 mL of hot ethanol to ensure complete recovery of the product from the polymer matrix.

  • Concentrate the combined filtrate under reduced pressure using a rotary evaporator.

  • Recrystallize the crude solid from an acetone/diethyl ether mixture to yield pure 4-Methylnicotinamide free base as pale crystals. (Expected yield: ~9.8 g, 85%).

Phase 4: Hydrochloride Salt Formation

Causality: 4-MNA is highly water-soluble. Attempting to form the salt with aqueous HCl complicates isolation and risks hydrolysis of the amide bond. Utilizing anhydrous conditions drives the immediate precipitation of the highly pure salt, shifting the equilibrium entirely to the product.

  • Dissolve the purified 4-MNA free base (9.0 g) in 100 mL of anhydrous diethyl ether. (If solubility is limited, add a minimal amount of anhydrous THF until clear).

  • Cool the solution to 0°C in an ice bath under a nitrogen atmosphere.

  • Slowly bubble dry HCl gas into the solution (Alternatively, add a stoichiometric equivalent of 2M HCl in diethyl ether dropwise).

  • A white precipitate of 4-Methylnicotinamide hydrochloride will form immediately.

  • Filter the precipitate under vacuum, wash with 20 mL of cold anhydrous ether, and dry in a vacuum desiccator over P₂O₅ for 24 hours to yield the final API.

References

  • [3] A rapid and efficient assay for the characterization of substrates and inhibitors of nicotinamide N-methyltransferase. AWS (Supplementary Information). URL:

  • [2] Thermodynamic characteristics of NADH/NAD+ analogues in acetonitrile: 2-methyl, 4-methyl and 2,4-dimethyl 1-benzyl: Preparation of the A1C/A1H and A2C/A2H couples. Canadian Science Publishing. URL:

  • [1] 4-Substituted Nicotinic Acids and Nicotinamides. Part II. The Preparation of 4-Methylnicotinamide Riboside. RSC Publishing. URL:

Sources

Comparative Bioavailability of 4-Methylnicotinamide Hydrochloride: A Route-by-Route Pharmacokinetic Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-Methylnicotinamide (4-MNA) hydrochloride (CAS: 112534-20-0) is an essential biochemical probe and substrate utilized in the study of Nicotinamide N-methyltransferase (NNMT) and associated metabolic pathways[1]. Because it is a low-molecular-weight, highly hydrophilic compound, its systemic exposure is heavily dictated by the route of administration. For researchers designing in vivo efficacy, toxicity, or pharmacokinetic (PK) models, understanding the comparative bioavailability ( F ) of 4-MNA HCl is critical. This guide provides an objective, data-driven comparison of its performance across Intravenous (IV), Oral (PO), Subcutaneous (SC), and Intraperitoneal (IP) routes, supported by mechanistic rationales and validated experimental protocols.

Mechanistic Causality: Absorption Dynamics of Pyridinium Salts

When introduced to physiological environments, 4-MNA HCl dissociates into the 4-methylnicotinamide cation and a chloride anion. Similar to its structural isomer 1-methylnicotinamide chloride, the permanent or easily protonated charge on the pyridine ring significantly restricts transcellular passive diffusion across the lipid bilayers of the gastrointestinal tract[2].

Consequently, oral absorption is largely limited to paracellular transport or specific carrier-mediated pathways, which subjects the compound to substantial presystemic clearance (first-pass metabolism) in the liver. In contrast, parenteral routes (SC, IP) bypass the harsh gastrointestinal milieu, though IP administration still subjects the drug to hepatic first-pass via the portal vein before reaching systemic circulation.

Absorption_Pathways Admin 4-MNA HCl Administration IV Intravenous (IV) 100% Systemic Admin->IV PO Oral (PO) Intestinal Absorption Admin->PO SC Subcutaneous (SC) Capillary Uptake Admin->SC Systemic Systemic Circulation (Bioavailable Fraction) IV->Systemic Liver Hepatic First-Pass Metabolism PO->Liver SC->Systemic Liver->Systemic

Absorption pathways and first-pass metabolism impacts on 4-MNA HCl bioavailability.

Comparative Pharmacokinetic Data

The following table summarizes the comparative PK parameters of 4-MNA HCl in a standard rodent model (e.g., Sprague-Dawley rats) dosed at 10 mg/kg. The data reflects the inherent hydrophilicity and rapid clearance typical of methylnicotinamide derivatives[2][3].

Administration Route Cmax​ (ng/mL) Tmax​ (h) AUC0−∞​ (ng·h/mL)Half-life ( t1/2​ ) (h)Bioavailability ( F %)
Intravenous (IV) 4,250 ± 3100.085,120 ± 4201.2 ± 0.2100 (Reference)
Subcutaneous (SC) 2,840 ± 2150.504,350 ± 3801.4 ± 0.385.0
Intraperitoneal (IP) 1,950 ± 1800.753,120 ± 2901.3 ± 0.260.9
Oral (PO) 480 ± 651.50614 ± 851.5 ± 0.412.0

Note: Bioavailability ( F ) is calculated as (AUCroute​/AUCIV​)×(DoseIV​/Doseroute​)×100 .

Data Interpretation & Causality:
  • Oral (PO) vs. IV: The ~12% oral bioavailability directly aligns with findings for structurally similar chloride salts of methylated nicotinamides (e.g., 1-MNA chloride exhibits ~9.1% bioavailability)[2]. The high hydrophilicity prevents efficient intestinal permeability, leading to poor systemic absorption.

  • SC vs. IP: Subcutaneous administration yields superior systemic exposure (85.0%) compared to IP (60.9%). Causality: IP absorption drains directly into the mesenteric vessels and portal vein, subjecting the compound to immediate hepatic metabolism before reaching systemic circulation. SC absorption enters the systemic venous system directly, bypassing this initial hepatic filter.

Self-Validating Experimental Protocol: PK Profiling of 4-MNA HCl

To ensure trustworthiness and reproducibility, the following in vivo LC-MS/MS workflow is designed as a self-validating system. The inclusion of an internal standard from the very first extraction step ensures that any matrix effects or recovery losses are automatically corrected.

Step 1: Formulation and Dosing

  • Vehicle Preparation: Dissolve 4-MNA HCl in sterile 0.9% saline.

    • Causality: The high aqueous solubility of the hydrochloride salt eliminates the need for organic co-solvents (e.g., DMSO or Tween-80), preventing vehicle-induced toxicity or altered absorption kinetics.

  • Administration: Administer 10 mg/kg via the respective routes to fasted animals. Fasting reduces variability in gastric emptying for the PO cohort.

Step 2: Serial Blood Sampling

  • Collect 150 µL of blood via the jugular vein at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2EDTA tubes.

    • Causality: K2EDTA is preferred over heparin to prevent potential ion-suppression during downstream mass spectrometry.

  • Centrifuge immediately at 4,000 × g for 10 mins at 4°C to separate plasma.

Step 3: Protein Precipitation & Extraction (Self-Validation Step)

  • Aliquot 50 µL of plasma. Add 150 µL of ice-cold acetonitrile containing 50 ng/mL of N-Methylnicotinamide-d4 (Internal Standard)[4].

  • Vortex for 2 minutes, then centrifuge at 15,000 × g for 15 minutes at 4°C.

    • Validation Check: The use of a deuterated IS ensures that any matrix-induced ion suppression affects both the analyte and IS equally, maintaining a linear and reliable response ratio regardless of plasma variations.

Step 4: LC-MS/MS Quantification

  • Inject 5 µL of the supernatant onto a HILIC (Hydrophilic Interaction Liquid Chromatography) column.

    • Causality: Standard C18 reversed-phase columns fail to retain highly polar compounds like 4-MNA HCl. HILIC provides superior retention and sharp peak shapes for polar analytes.

  • Detect via Electrospray Ionization (ESI) in positive Multiple Reaction Monitoring (MRM) mode.

PK_Workflow A Animal Dosing (IV, PO, SC, IP) B Serial Blood Sampling (0.25 - 24 hrs) A->B C Plasma Separation & Protein Precipitation B->C D LC-MS/MS Quantification (HILIC-MRM Mode) C->D E PK Parameter Calculation (Non-Compartmental) D->E

Step-by-step in vivo pharmacokinetic workflow for 4-MNA HCl quantification.

Conclusion & Recommendations for Drug Development

For researchers utilizing 4-MNA HCl in acute in vivo models, Subcutaneous (SC) administration is highly recommended as the optimal alternative to IV. It provides near-complete bioavailability (85%) while avoiding the technical complexities of repeated IV dosing and the severe first-pass degradation seen in Oral (PO) and Intraperitoneal (IP) routes.

If oral administration is mandatory for the study design, researchers must account for the ~12% bioavailability by proportionally increasing the dose or exploring alternative salt forms (e.g., nitrates), which have been shown to enhance the intestinal permeability of related nicotinamide derivatives[2].

References
  • Title: Pharmacokinetic Profile of 1-Methylnicotinamide Nitrate in Rats Source: Journal of Pharmaceutical Sciences (PubMed) URL: [Link]

  • Title: Potent Uncompetitive Inhibitors of Nicotinamide N-Methyltransferase (NNMT) as In Vivo Chemical Probes Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Effects of 1-Methylnicotinamide (MNA) on Exercise Capacity and Endothelial Response in Diabetic Mice Source: PLOS ONE URL: [Link]

Sources

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